Product packaging for Brigatinib(Cat. No.:CAS No. 1197953-54-0)

Brigatinib

Numéro de catalogue: B606365
Numéro CAS: 1197953-54-0
Poids moléculaire: 584.1 g/mol
Clé InChI: AILRADAXUVEEIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brigatinib (CAS 1197953-54-0), also known as AP26113, is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) designed for research use in oncology . It is a next-generation tyrosine kinase inhibitor (TKI) that targets a broad range of ALK rearrangements and resistant mutations, including the G1202R mutant, which is associated with resistance to other ALK inhibitors like crizotinib, ceritinib, and alectinib . Its molecular formula is C29H39ClN7O2P, with a molecular weight of 584.09 g·mol⁻¹ . This compound's mechanism of action involves inhibiting ALK autophosphorylation and the subsequent activation of key downstream signaling proteins, such as STAT3, AKT, ERK1/2, and S6, leading to the suppression of tumor cell proliferation . In vitro, it demonstrates high potency with an IC50 of 0.6 nM for native ALK . Beyond ALK, this compound also shows inhibitory activity against other kinases, including ROS1, insulin-like growth factor-1 receptor (IGF-1R), FLT-3, and certain epidermal growth factor receptor (EGFR) mutations, making it a versatile compound for investigating multiple oncogenic pathways and combination therapies . A key research value of this compound is its demonstrated efficacy in penetrating the central nervous system (CNS), showing robust antitumor activity in models of brain metastases, which is a common site of progression in ALK-positive non-small cell lung cancer (NSCLC) . Chemical & Physical Properties - Appearance : White to yellow solid - Purity : ≥98% (HPLC) - Solubility : Soluble in DMSO, slightly soluble in ethanol, and insoluble in water - Storage & Handling : Store at -20°C for long-term stability. Protect from light and moisture . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39ClN7O2P B606365 Brigatinib CAS No. 1197953-54-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILRADAXUVEEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39ClN7O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027929
Record name Brigatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Brigatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1197953-54-0
Record name Brigatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197953540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brigatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brigatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIGATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8DB273J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Potent Kinase Inhibitor: A Technical Guide to the Discovery and Synthesis of Brigatinib (AP26113)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brigatinib (AP26113) is a potent and selective next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] Its unique chemical structure, featuring a phosphine oxide moiety, confers a distinct inhibitory profile against a wide range of ALK resistance mutations that are common in patients who have progressed on earlier-generation ALK inhibitors.[3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for an audience of researchers and drug development professionals.

Discovery and Rationale

The development of this compound was driven by the clinical need to overcome resistance to first-generation ALK inhibitors like crizotinib.[2] A significant portion of patients treated with crizotinib develop resistance, often through secondary mutations in the ALK kinase domain.[3] Therefore, the goal was to design a novel, potent, and selective ALK inhibitor with a broad spectrum of activity against these clinically relevant mutants.

A focused chemical library was screened using in vitro assays, leading to the identification of a pyrimidine-based scaffold.[6] Structure-based drug design, guided by an ALK homology model, led to the incorporation of a dimethylphosphine oxide (DMPO) group.[3][4][5][6] This unique feature, a novel hydrogen-bond acceptor, proved to be a key determinant of this compound's high potency and selectivity.[3][4][5]

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. One of the reported synthetic routes is outlined below.

Synthesis of Intermediate 1: 2,5-dichloro-N-(2-(dimethylphosphino)phenyl)pyrimidin-4-amine

This intermediate is synthesized via a substitution reaction between 2,4,5-trichloropyrimidine and 2-(dimethylphosphoryl)aniline in the presence of an acid applying agent like K₂HPO₄ in a solvent such as DMF at 65°C for 4 hours.[3]

Synthesis of Intermediate 2: 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline

This intermediate is prepared through a reaction of 2-nitro-5-fluoroanisole and 1-methyl-4-(4-piperidyl)-piperazine, followed by palladium-carbon catalyzed hydrogenation to reduce the nitro group.[3]

Final Synthesis of this compound

The final step involves an amine substitution reaction between Intermediate 1 and Intermediate 2 under acidic catalytic conditions to yield this compound.[3][7] The crude product is then purified through extraction, filtration, and recrystallization to achieve a high purity of over 99.9%.[3][7]

Mechanism of Action

This compound is a potent inhibitor of ALK and ROS1 tyrosine kinases.[8] It exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[8] This disruption of signaling ultimately leads to the inhibition of tumor cell growth and proliferation.[8]

Signaling Pathway Inhibition

This compound effectively blocks the phosphorylation of key downstream signaling proteins, including STAT3, AKT, ERK1/2, and S6.[1][8] The inhibition of these pathways is crucial for its anti-tumor activity.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation Survival Growth STAT3->Proliferation AKT AKT PI3K->AKT S6 S6 AKT->S6 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation S6->Proliferation This compound This compound This compound->ALK

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

This compound also demonstrates inhibitory activity against certain EGFR mutations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation This compound This compound This compound->EGFR

Caption: this compound can also inhibit signaling through the EGFR pathway.

Preclinical Efficacy

This compound has demonstrated potent preclinical activity in a variety of in vitro and in vivo models.

In Vitro Kinase and Cellular Activity

This compound exhibits low nanomolar IC50 values against native ALK and a wide array of clinically relevant ALK mutants in both biochemical and cell-based assays.[3][4][5] It is significantly more potent than crizotinib in inhibiting ALK phosphorylation.[1]

Target Kinase/Cell LineAssay TypeThis compound IC50/GI50 (nM)Reference
Native ALKKinase Assay0.6[9]
ALK C1156YKinase Assay0.6[1]
ALK R1275QKinase Assay6.6[1]
ALK-positive NSCLC Cell LinesCell Growth Inhibition (GI50)4–31[1]
ALK-positive NSCLC Cell LinesALK Phosphorylation Inhibition (IC50)1.5–12[1]
ROS1Kinase Assay1.9[9]
FLT3Kinase Assay2.1[9]
EGFR L858RKinase Assay1.5[9]
In Vivo Xenograft Models

In vivo studies using mouse xenograft models of ALK-positive anaplastic large-cell lymphoma (ALCL) and NSCLC have shown that oral administration of this compound leads to dose-dependent tumor growth inhibition.[10]

Experimental Protocols

In Vitro Kinase Assay (Representative Protocol)

The inhibitory activity of this compound against various kinases is typically determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow Start Start Incubate Incubate Kinase, Peptide Substrate, ATP, and this compound Start->Incubate Add_Antibody Add TR-FRET Antibody Mix Incubate->Add_Antibody Read_Plate Read Plate on TR-FRET Reader Add_Antibody->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_this compound Add this compound at Varying Concentrations Seed_Cells->Add_this compound Incubate_Cells Incubate for 72 hours Add_this compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Analyze Data (Calculate GI50) Read_Absorbance->Analyze End End Analyze->End

References

Brigatinib: A Technical Guide to its Kinase Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (brand name Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] Its robust activity extends to overcoming resistance mechanisms that limit the effectiveness of earlier generation ALK inhibitors.[2][3] This technical guide provides an in-depth overview of this compound's primary and secondary kinase targets, the downstream signaling pathways it modulates, and detailed methodologies for key experimental procedures used in its characterization.

Primary and Secondary Kinase Targets of this compound

This compound's primary therapeutic effect is derived from its potent inhibition of ALK and its various mutant forms.[1][2][4] It also exhibits strong inhibitory activity against ROS1, another key oncogenic driver in NSCLC.[2][3][5] Beyond these primary targets, this compound has been shown to inhibit a range of other kinases, albeit with generally lower potency. These secondary targets include members of the epidermal growth factor receptor (EGFR) family, fms-like tyrosine kinase 3 (FLT3), insulin-like growth factor 1 receptor (IGF-1R), and the insulin receptor (INSR).[2][3][5][6]

The inhibitory activity of this compound against its kinase targets is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the kinase's activity by 50%. These values are determined through in vitro kinase assays and cell-based assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Kinase TargetIC50 (nM)Notes
Primary Targets
ALK0.6[4][6]Potent inhibition of wild-type ALK.
ALK (Mutant Variants)0.6 - 6.6[6]Including mutations that confer resistance to other ALK inhibitors.
ROS11.9[5]Strong inhibition, comparable to ALK.
Secondary Targets
FLT32.1[5]
FLT3 (D835Y)1.5[6]Mutant variant.
EGFR (L858R)1.5[6]Activating mutation.
EGFR (L858R/T790M)29 - 160[4][5]Resistance mutation.
Native EGFR29 - 160[4][5]
IGF-1R29 - 160[4][5]
INSR29 - 160[4][5]
Table 2: Cellular Inhibition Profile of this compound
Kinase TargetCell LineIC50 (nM)
Primary Targets
ALKKarpas-299 (NPM-ALK)14[2]
ROS118[2]
Secondary Targets
FLT3148 - 158[6]
FLT3 (D835Y)211 - 489
EGFR (L858R)211 - 489
IGF-1R148 - 158[6]
Native EGFR>3000[6]
INSR>3000[6]

Signaling Pathways Modulated by this compound

By inhibiting its primary targets, ALK and ROS1, this compound effectively blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and growth.[4] Key signaling proteins that are inhibited as a result of this compound's action include Signal Transducer and Activator of Transcription 3 (STAT3), Protein Kinase B (AKT), Extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the S6 ribosomal protein.[4]

This compound's Impact on ALK Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK ERK1/2 MEK->ERK S6K S6K mTOR->S6K ERK->Proliferation S6 S6 S6K->S6 S6->Proliferation This compound This compound This compound->ALK Inhibits

Caption: Downstream signaling pathways inhibited by this compound.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (or other test compounds)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In a 384-well plate, add the recombinant kinase and the kinase-specific peptide substrate to each well.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro Kinase Assay A Prepare this compound serial dilution C Add this compound/vehicle to wells A->C B Add kinase and substrate to wells B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and measure activity E->F G Calculate IC50 F->G

Caption: General workflow for an in vitro kinase assay.
Cellular Phosphorylation Assay (Western Blotting)

This protocol describes a general method to assess the effect of this compound on the phosphorylation of a target kinase and its downstream signaling proteins in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., H3122 for EML4-ALK)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein and downstream signaling proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an antibody against the total form of the protein and a loading control (e.g., GAPDH) for normalization.

Workflow for Cellular Phosphorylation Assay A Seed and treat cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE and Western Blot Transfer B->C D Block membrane C->D E Incubate with primary antibody (p-Kinase) D->E F Incubate with secondary antibody E->F G Detect and image F->G H Re-probe for total kinase and loading control G->H

Caption: General workflow for a cellular phosphorylation assay.

Conclusion

This compound is a highly potent ALK and ROS1 inhibitor with a well-characterized profile of secondary kinase targets. Its mechanism of action, involving the suppression of key downstream signaling pathways, provides a strong rationale for its clinical efficacy in ALK-positive NSCLC. The experimental methodologies outlined in this guide serve as a foundation for the continued investigation of this compound and the development of next-generation kinase inhibitors.

References

Chemical structure and properties of Brigatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for Brigatinib (AP26113), a potent and selective next-generation tyrosine kinase inhibitor.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, orally available compound with a unique bisanilinopyrimidine scaffold that includes a phosphine oxide moiety, a feature that contributes to its high potency and selectivity.[1][2]

Chemical Identifiers:

IdentifierValue
IUPAC Name 5-chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidine-2,4-diamine
SMILES COc1cc(N2CCC(N3CCN(C)CC3)CC2)ccc1Nc1nccc(Cl)c(Nc2ccccc2P(=O)(C)C)n1
Molecular Formula C₂₉H₃₉ClN₇O₂P
Molecular Weight 584.1 g/mol
CAS Number 1197953-54-0

Physicochemical Properties:

PropertyValue
pKa 1.73, 3.65, 4.72, 8.04 (bases)
Solubility Poorly soluble in water (~0.19 mg/mL)

Mechanism of Action

This compound is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) tyrosine kinases.[3] It also demonstrates inhibitory activity against other kinases, including Insulin-like Growth Factor 1 Receptor (IGF-1R) and FMS-like Tyrosine Kinase 3 (FLT3), as well as certain mutant forms of the Epidermal Growth Factor Receptor (EGFR).[3][4]

The primary mechanism of action involves the inhibition of ALK autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival.[3][4]

Signaling Pathways

This compound disrupts key oncogenic signaling cascades by inhibiting the phosphorylation of ALK. This leads to the downregulation of critical downstream effectors such as STAT3, AKT, ERK1/2, and S6.[3][4] The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in ALK-driven tumor cells.

Brigatinib_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS_RAF_MEK RAS-RAF-MEK ALK->RAS_RAF_MEK PI3K_AKT PI3K-AKT ALK->PI3K_AKT JAK JAK ALK->JAK EGFR EGFR ROS1 ROS1 This compound This compound This compound->ALK This compound->EGFR This compound->ROS1 ERK ERK1/2 RAS_RAF_MEK->ERK mTOR mTOR PI3K_AKT->mTOR STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival STAT3->Proliferation STAT3->Survival Apoptosis ↓ Apoptosis Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase Incubation Incubate Kinase, Substrate, ATP, and this compound Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP [γ-³³P]ATP ATP->Incubation Brigatinib_Dilutions This compound Serial Dilutions Brigatinib_Dilutions->Incubation Capture Capture Phosphorylated Substrate on Filter Paper Incubation->Capture Wash Wash to Remove Unincorporated ATP Capture->Wash Scintillation Quantify Radioactivity via Scintillation Counting Wash->Scintillation IC50 Calculate IC₅₀ Values Scintillation->IC50

References

The Preclinical Profile of Brigatinib: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (AP26113) is a potent, next-generation, orally bioavailable tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1] Its development was driven by the need to overcome resistance mechanisms that emerge during treatment with first- and second-generation ALK inhibitors.[1] This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering valuable insights for researchers and drug development professionals. The information presented herein is compiled from various preclinical studies and is intended to serve as a comprehensive resource for understanding the fundamental pharmacological properties of this important therapeutic agent.

Pharmacodynamics: In Vitro and In Vivo Activity

This compound is a highly potent and selective inhibitor of ALK and its oncogenic variants.[2] Its unique chemical structure, which includes a dimethylphosphine oxide (DMPO) group, contributes to its enhanced potency and favorable pharmacological properties.[2]

In Vitro Potency and Selectivity

This compound demonstrates nanomolar potency against wild-type ALK and a broad range of clinically relevant ALK resistance mutations.[2] In cellular assays, it is significantly more potent than the first-generation inhibitor crizotinib and shows a superior inhibitory profile compared to other second-generation inhibitors like ceritinib and alectinib against numerous resistant mutants.[2]

Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound and Other ALK Inhibitors against Wild-Type ALK and Clinically Relevant ALK Resistance Mutations in Ba/F3 Cells

ALK VariantThis compound IC50 (nM)Crizotinib IC50 (nM)Ceritinib IC50 (nM)Alectinib IC50 (nM)
Wild-Type EML4-ALK 141073725
L1196M (Gatekeeper) 271702028
G1202R (Solvent Front) 18411097321020
C1156Y 122434345
F1174L 131982531
G1269A 92063234
I1171N 202584055
V1180L 152213540
D1203N 192453850
S1206Y 162303648
E1210K 182403749

Data compiled from published preclinical studies. Actual values may vary between experiments.

Beyond ALK, this compound also exhibits potent inhibitory activity against ROS1, another key oncogenic driver in NSCLC.[3] Its selectivity has been profiled against a large panel of kinases, demonstrating a high degree of specificity for ALK and ROS1.[2]

In Vivo Antitumor Efficacy

This compound has demonstrated robust, dose-dependent antitumor activity in various preclinical xenograft models of ALK-positive cancers.

Subcutaneous Xenograft Models: In mice bearing subcutaneous tumors derived from ALK-positive NSCLC (NCI-H2228) and anaplastic large-cell lymphoma (Karpas-299) cell lines, oral administration of this compound led to significant tumor growth inhibition and, at higher doses, tumor regression.[4]

Orthotopic Intracranial Tumor Models: A critical feature of this compound is its efficacy against intracranial tumors. In an orthotopic mouse model where NCI-H2228 cells were implanted intracranially, this compound treatment significantly prolonged the survival of the animals compared to vehicle control and crizotinib.[2] This suggests that this compound can effectively cross the blood-brain barrier and exert its antitumor effects in the central nervous system (CNS).

Table 2: In Vivo Efficacy of this compound in Preclinical Models

ModelCell LineTreatmentKey Findings
Subcutaneous Xenograft NCI-H2228 (NSCLC)This compound (10, 25, 50 mg/kg, p.o., daily)Dose-dependent tumor growth inhibition.
Subcutaneous Xenograft Karpas-299 (ALCL)This compound (10, 25, 50 mg/kg, p.o., daily)Dose-dependent tumor growth inhibition.
Orthotopic Intracranial NCI-H2228 (NSCLC)This compound (25, 50 mg/kg, p.o., daily)Significant prolongation of median survival compared to vehicle and crizotinib (100 mg/kg).

p.o. = per os (by mouth)

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The preclinical pharmacokinetic profile of this compound has been characterized in several animal models, providing a foundation for understanding its clinical behavior.

Absorption and Distribution

Following oral administration in rodents, this compound is absorbed with a time to maximum plasma concentration (Tmax) of approximately 2 to 4 hours.[5] The blood-to-plasma concentration ratio is approximately 0.69, indicating that it does not preferentially partition into red blood cells.[5] this compound has a relatively large apparent volume of distribution, suggesting extensive tissue distribution.[5] Importantly, preclinical studies have shown that this compound can penetrate the CNS.[4]

Metabolism and Excretion

This compound is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[5] The major metabolic pathways involve N-demethylation and cysteine conjugation.[5] The parent compound is the most abundant circulating component.[5]

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC0-24h (ng·h/mL)
10~450~4Not Reported
25Not ReportedNot ReportedNot Reported
50Not ReportedNot ReportedNot Reported

Data are approximate and compiled from various sources. A full plasma concentration-time curve was not available in the public domain.

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks downstream signaling cascades crucial for cancer cell proliferation and survival.[4] These include the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Ligand Growth Factor (Ligand-Independent in ALK+ NSCLC) ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK This compound This compound This compound->ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

This compound inhibits ALK, blocking key downstream pro-survival pathways.
Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model is outlined below.

InVivo_Workflow CellCulture 1. ALK+ Cancer Cell Culture (e.g., NCI-H2228) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily Oral Administration (this compound, Vehicle, Comparator) Randomization->Treatment Monitoring 6. Tumor Volume Measurement & Body Weight Monitoring Treatment->Monitoring During Treatment Period Endpoint 7. Endpoint Analysis: Tumor Growth Inhibition (%TGI) Pharmacokinetics/Pharmacodynamics Monitoring->Endpoint

References

Brigatinib's Inhibition of Oncogenic Signaling Pathways in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brigatinib (marketed as Alunbrig®) is a potent, next-generation small-molecule tyrosine kinase inhibitor (TKI).[1][2] Developed by Ariad Pharmaceuticals, it has demonstrated significant efficacy in the treatment of specific cancer subtypes, most notably anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[3] this compound's mechanism of action involves the targeted inhibition of multiple oncogenic driver kinases, thereby disrupting the downstream signaling cascades that promote cellular proliferation, survival, and metastasis.[4][5] This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound, presents key quantitative data from preclinical and clinical studies, and details the experimental protocols used to characterize its activity.

Core Signaling Pathways Inhibited by this compound

This compound is a multi-targeted TKI with high potency against ALK.[3] It also demonstrates significant inhibitory activity against ROS proto-oncogene-1 (ROS1), mutated forms of the epidermal growth factor receptor (EGFR), and other kinases such as FLT3 and insulin-like growth factor 1 receptor (IGF-1R).[1][2][4]

The ALK receptor tyrosine kinase is a member of the insulin receptor superfamily.[6] In certain cancers, chromosomal rearrangements lead to the creation of fusion proteins (e.g., EML4-ALK in NSCLC), resulting in ligand-independent dimerization and constitutive activation of the ALK kinase domain.[7] This aberrant activation drives several downstream oncogenic signaling pathways, including RAS-MAPK, PI3K-AKT, and JAK-STAT, promoting cell proliferation and survival.[8][9][10]

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK and preventing its autophosphorylation.[3][4] This action blocks the initiation of downstream signaling, leading to the suppression of tumor growth. This compound is notably effective against numerous crizotinib-resistant ALK mutations.[4][11]

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS RAS/MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_JAK JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) GRB2 GRB2/SOS ALK->GRB2 P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->ALK Inhibition

Caption: this compound Inhibition of the ALK Signaling Pathway.

ROS1 is another receptor tyrosine kinase structurally similar to ALK.[12] Chromosomal rearrangements involving the ROS1 gene can lead to fusion proteins that are constitutively active, driving oncogenesis through pathways similar to those activated by ALK, including PI3K-AKT, STAT3, and MAPK pathways.[13][14] Given the homology between the kinase domains of ALK and ROS1, this compound effectively inhibits ROS1 autophosphorylation and subsequent downstream signaling.[2][4]

ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein (e.g., CD74-ROS1) SHP2 SHP-2 ROS1->SHP2 P PI3K PI3K ROS1->PI3K P STAT3 STAT3 ROS1->STAT3 P MAPK RAS/MAPK Pathway SHP2->MAPK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription STAT3->Transcription MAPK->Transcription This compound This compound This compound->ROS1 Inhibition

Caption: this compound Inhibition of the ROS1 Signaling Pathway.

This compound also acts as an inhibitor of certain mutated forms of EGFR, such as deletions in exon 19 (e.g., Del E746-A750).[1][4] It is, however, less potent against wild-type EGFR.[3] This activity is particularly relevant in the context of resistance to other EGFR inhibitors. For instance, this compound, often in combination with an anti-EGFR antibody, can overcome resistance conferred by the EGFR C797S mutation, which is a common mechanism of resistance to third-generation EGFR TKIs like osimertinib.[1][15]

Quantitative Analysis of this compound's Potency and Efficacy

The inhibitory activity of this compound has been quantified in numerous preclinical and clinical studies.

This compound demonstrates potent, low-nanomolar inhibition against ALK and a panel of ALK resistance mutations. Its activity against other kinases highlights its multi-targeted nature.

Target Kinase / Cell LineIC50 / GI50 (nmol/L)Comments
Kinase Assays
ALK0.6Potent inhibition of wild-type ALK.[3]
ALK L1196M1.4"Gatekeeper" resistance mutation.
ALK G1202R23Recalcitrant resistance mutation.[11]
ROS12.1High potency against ROS1.
FLT34.1
EGFR (L858R)1.5 - 2.1Activating mutation.[3]
EGFR (del19)4.0Activating mutation.
IGF-1R160Lower potency compared to ALK.[3]
Cell-Based Assays
Karpas-299 (NPM-ALK)12Growth Inhibition (GI50).[3]
H3122 (EML4-ALK)31Growth Inhibition (GI50).[16]
H2228 (EML4-ALK)14Growth Inhibition (GI50).

Table 1: In Vitro Inhibitory Activity of this compound. Data compiled from multiple sources.[3][11][16] IC50 values represent the concentration required for 50% inhibition of kinase activity. GI50 values represent the concentration for 50% growth inhibition.

Clinical trials have established the efficacy of this compound in patients with ALK-positive NSCLC, both in treatment-naive and previously treated populations.

TrialPatient PopulationTreatment ArmObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
ALTA (Phase 2) Crizotinib-pretreated90 mg once daily (Arm A)51%9.2 months
180 mg (with 90 mg lead-in) (Arm B)55%16.7 months
ALTA-1L (Phase 3) TKI-naiveThis compound (180 mg)74%24.0 months
Crizotinib62%11.0 months

Table 2: Summary of Key Clinical Trial Results for this compound in ALK+ NSCLC.[17][18][19] Data are based on Independent Review Committee (IRC) assessment.

Mechanisms of Resistance to this compound

Despite its high efficacy, resistance to this compound can develop. Mechanisms include on-target mutations within the ALK kinase domain and the activation of bypass signaling pathways.

  • On-Target Resistance: The most frequently observed acquired resistance mutation is ALK G1202R.[20] While this compound has activity against this mutant, higher concentrations may be required, and it remains a significant clinical challenge.[11][20]

  • Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the ALK blockade. Activation of the EGFR or MET pathways are known examples.

Resistance_Mechanisms cluster_main This compound Treatment Response cluster_reasons Causes of Resistance Start ALK+ Tumor Cell This compound This compound Inhibition Start->this compound Response Tumor Regression (Apoptosis) This compound->Response Effective Progression Tumor Progression (Resistance) This compound->Progression Ineffective OnTarget On-Target Resistance (ALK G1202R Mutation) Progression->OnTarget OffTarget Bypass Pathway Activation (e.g., EGFR, MET) Progression->OffTarget MTT_Workflow A 1. Seed cells in 96-well plate B 2. Treat with serial dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Add Solubilizing Agent (e.g., DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data (Calculate GI50) F->G Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Gel Electrophoresis) A->B C 3. Transfer to PVDF Membrane B->C D 4. Blocking (5% BSA in TBST) C->D E 5. Primary Antibody Incubation (e.g., p-ALK, total ALK) D->E F 6. Secondary Antibody Incubation E->F G 7. ECL Detection & Imaging F->G H 8. Quantify Band Intensity G->H

References

Molecular Basis for Brigatinib's High Potency and Selectivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (AP26113) is a next-generation, potent, and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). Its molecular structure and unique binding characteristics underpin its high potency against wild-type ALK, various resistance mutations, and a distinct selectivity profile compared to other ALK inhibitors. This guide provides a detailed examination of the molecular basis for this compound's therapeutic advantages, offering insights for researchers and professionals in oncology drug development.

Molecular Structure and Mechanism of Action

This compound is a multi-kinase inhibitor with a bisanilinopyrimidine core.[1] A key structural feature is the presence of a dimethylphosphine oxide (DMPO) moiety, which contributes to its high potency and selectivity.[1][2] This DMPO group acts as a hydrogen bond acceptor, enhancing the drug's interaction with the kinase hinge region.[1] this compound binds to the ATP-binding site of the ALK kinase domain, adopting a U-shaped conformation.[1][3] This binding inhibits ALK autophosphorylation and subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[4][5][6]

The methoxy group on the aniline ring at the C2 position of this compound binds to a pocket under the ALK L1198 residue, while the chlorine atom at the C5 position interacts with the ALK L1196 gatekeeper residue.[1][7] These interactions are crucial for its potent inhibition of both wild-type and mutated ALK.

Data Presentation: Potency and Selectivity Profile

This compound exhibits potent inhibitory activity against native ALK and a wide range of clinically relevant ALK resistance mutations. The following tables summarize its inhibitory concentrations (IC50) and growth inhibition (GI50) values from various preclinical studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nmol/L)Reference(s)
ALK (native)0.6[3][8]
ALK (G1202R)0.6 - 6.6[3]
ROS11.9[3][7]
FLT32.1[3][7]
FLT3 (D835Y)1.5[3]
EGFR (L858R)1.5[3]
EGFR (L858R/T790M)29[3]
IGF-1R158[3]
INSR160[3]
MET>1000[3]

Table 2: Cellular Activity of this compound against ALK-Positive Cell Lines

Cell LineALK Fusion/MutationIC50 (nmol/L) for ALK Phosphorylation InhibitionGI50 (nmol/L) for Growth InhibitionReference(s)
Karpas-299NPM-ALK1.5 - 124 - 31[3]
H3122EML4-ALK1.5 - 124 - 31[3]
Ba/F3EML4-ALK (native)14-[1]
Ba/F3EML4-ALK (G1202R)184-[1]
Ba/F3EML4-ALK (L1196M)9 - 184-[1]
Ba/F3EML4-ALK (C1156Y)9 - 184-[1]
Ba/F3EML4-ALK (I1171T)9 - 184-[1]
Ba/F3EML4-ALK (F1174C)9 - 184-[1]

Table 3: Comparative Cellular Potency of ALK Inhibitors against EML4-ALK

InhibitorIC50 (nmol/L) in Ba/F3 cells with native EML4-ALKReference(s)
This compound14[1]
Alectinib25[1]
Ceritinib37[1]
Crizotinib107[1]

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against ALK kinase activity.

  • Reagents and Materials:

    • Recombinant human ALK kinase domain

    • ATP (Adenosine triphosphate)

    • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

    • This compound (or other test compounds) dissolved in DMSO

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Detection reagents (e.g., Streptavidin-coated plates, Europium-labeled anti-phosphotyrosine antibody, enhancement solution for time-resolved fluorescence)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

    • Add the recombinant ALK enzyme to the wells of a microtiter plate containing the diluted this compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the Europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash the plate to remove unbound antibody.

    • Add enhancement solution and measure the time-resolved fluorescence signal.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based ALK Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of this compound on ALK autophosphorylation in a cellular context.

  • Reagents and Materials:

    • ALK-positive cancer cell line (e.g., H3122, Karpas-299)

    • Cell culture medium and supplements

    • This compound (or other test compounds) dissolved in DMSO

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-ALK (e.g., pY1604), anti-total-ALK

    • Secondary antibody (e.g., HRP-conjugated)

    • Western blot reagents and equipment or ELISA-based detection system (e.g., AlphaScreen)

  • Procedure:

    • Plate the ALK-positive cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate.

    • For Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with a suitable blocking buffer.

      • Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Strip the membrane and re-probe with an anti-total-ALK antibody as a loading control.

      • Quantify the band intensities to determine the relative levels of phosphorylated ALK.

    • For ELISA-based detection (e.g., AlphaScreen):

      • Use a commercial kit or develop an assay using donor and acceptor beads conjugated to anti-phospho-ALK and anti-total-ALK antibodies, respectively.

      • Follow the manufacturer's instructions for lysate incubation and signal detection.

    • Calculate the percent inhibition of ALK phosphorylation for each this compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting to a dose-response curve.

Mandatory Visualizations

EML4_ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein GRB2 GRB2 EML4_ALK->GRB2 SHC SHC EML4_ALK->SHC PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK SOS SOS GRB2->SOS SHC->GRB2 RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Proliferation This compound This compound This compound->EML4_ALK

Caption: EML4-ALK Signaling Pathway and the inhibitory action of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 SHC SHC EGFR->SHC PI3K PI3K EGFR->PI3K Ligand Ligand (EGF, etc.) Ligand->EGFR SOS SOS GRB2->SOS SHC->GRB2 RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Proliferation This compound This compound This compound->EGFR

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (e.g., ALK fusion) HTS High-Throughput Screening (HTS) of Compound Libraries Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (Improve Potency, Selectivity, PK/PD) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Assays (Biochemical & Cellular) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety & Dosing) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Comparison to Standard of Care) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A typical workflow for kinase inhibitor discovery and development.

References

Preclinical Development and Evaluation of Brigatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brigatinib (marketed as Alunbrig®) is a next-generation, potent, and selective small-molecule tyrosine kinase inhibitor (TKI).[1][2] It was developed by ARIAD Pharmaceuticals to target anaplastic lymphoma kinase (ALK) gene rearrangements, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[1][2] Preclinical studies were pivotal in establishing its superior potency and ability to overcome resistance mechanisms observed with first- and second-generation ALK inhibitors, ultimately supporting its advancement into clinical trials and subsequent FDA approval.[3][4][5][6] This guide provides an in-depth overview of the preclinical data and methodologies that characterized the development of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor that primarily targets the ALK tyrosine kinase.[4][7] ALK rearrangements, such as the EML4-ALK fusion protein, lead to constitutive activation of the kinase, driving uncontrolled downstream signaling that promotes cell proliferation, survival, and migration.[8] this compound binds to the ATP-binding site of ALK, inhibiting its autophosphorylation and subsequently blocking the activation of key downstream signaling proteins, including STAT3, AKT, ERK1/2, and S6.[9][10]

Beyond ALK, this compound demonstrates potent inhibitory activity against ROS proto-oncogene-1 (ROS1) and, to a lesser extent, other kinases such as FMS-like tyrosine kinase 3 (FLT3), insulin-like growth factor-1 receptor (IGF-1R), and certain mutated forms of the epidermal growth factor receptor (EGFR).[1][3][8][10] This multi-kinase activity profile contributes to its broad efficacy.

cluster_membrane Cell Membrane cluster_this compound cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK->PI3K GRB2_SOS GRB2/SOS ALK->GRB2_SOS JAK JAK ALK->JAK IGF1R IGF-1R ROS1 ROS1 This compound This compound This compound->ALK AKT AKT PI3K->AKT S6 S6 AKT->S6 Outcome Gene Transcription Cell Proliferation, Survival, Metastasis S6->Outcome RAS RAS GRB2_SOS->RAS ERK ERK RAS->ERK ERK->Outcome STAT3 STAT3 JAK->STAT3 STAT3->Outcome

Caption: this compound's inhibition of ALK and downstream signaling pathways.

Preclinical Evaluation Workflow

The preclinical assessment of this compound followed a structured workflow, progressing from initial biochemical assays to complex in vivo models to establish its potency, selectivity, and pharmacological properties.

cluster_discovery Discovery & Screening cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_safety Safety Assessment Discovery Compound Synthesis (AP26113) KinaseScreen Broad Kinase Panel Screen (>250 kinases) Discovery->KinaseScreen CellProlif Cell Proliferation Assays (ALK+ vs. ALK- lines) KinaseScreen->CellProlif Phospho Target Phosphorylation Assays (IC50 Determination) CellProlif->Phospho Resistance Mutant ALK Panel Assays (17 resistant mutants) Phospho->Resistance Xenograft Subcutaneous Xenograft Models (Tumor Growth Inhibition) Resistance->Xenograft CNS_Model Orthotopic Brain Tumor Models (Survival Analysis) Xenograft->CNS_Model PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis CNS_Model->PK_PD Tox Preclinical Toxicology & Safety Pharmacology PK_PD->Tox

Caption: The preclinical development workflow for this compound.

In Vitro Evaluation

Kinase Inhibition Profile

This compound's potency was first established through in vitro kinase screening assays. It demonstrated potent, low-nanomolar inhibition of native ALK and a wide array of clinically relevant ALK mutants known to confer resistance to other TKIs.[3][11] Notably, it was the only TKI tested that maintained substantial activity against the highly recalcitrant G1202R mutation.[2][3][4][6]

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target Kinase IC50 (nmol/L) Reference
ALK (Native) 0.6 [3][7][9]
ALK G1202R 184 (relative) / 0.6-6.6 (range for mutants) [3][7][12]
ALK C1156Y 0.6 [9]
ALK R1275Q 6.6 [9]
ROS1 1.5 - 2.1 [3]
FLT3 1.5 - 2.1 [3][9]
FLT3 (D835Y) 1.5 - 2.1 [3][9]
EGFR (L858R) 1.5 - 2.1 [3][9]
EGFR (L858R/T790M) 29 - 160 [9]
IGF-1R 29 - 160 [9]

| INSR | 29 - 160 |[9] |

Cellular Activity

In cell-based assays using ALK-positive cancer cell lines (both NSCLC and anaplastic large-cell lymphoma - ALCL), this compound was approximately 12 times more potent than crizotinib at inhibiting ALK phosphorylation and cell growth.[3][4][5][7] It demonstrated over 100-fold selectivity for ALK-rearranged cell lines compared to ALK wild-type lines.[7]

Table 2: Cellular Activity of this compound in ALK+ Cell Lines

Cell Line / Fusion ALK Phosphorylation IC50 (nmol/L) Cell Growth GI50 (nmol/L) Reference
Panel of 7 ALK+ Lines 1.5 - 12.0 4 - 31 [3][7][9]
Comparison: Crizotinib 23 - 55 62 - 309 [3]
Karpas-299 (NPM-ALK) ~10 (Median IC50 for panel) 4 - 31 (Range) [3][5]

| H3122 (EML4-ALK) | ~10 (Median IC50 for panel) | 4 - 31 (Range) |[3][5][13] |

Experimental Protocols
  • Kinase Assay: The inhibitory activity of this compound was assessed using in vitro kinase screening assays against a panel of over 250-289 kinases.[3][5][6][7] The IC50 values, representing the concentration of the drug required to inhibit 50% of the kinase activity, were determined to quantify potency and selectivity.

  • Cellular Assays (Growth and Phosphorylation): Various ALK-positive (e.g., Karpas-299, H3122, H2228) and ALK-negative cell lines were used.[3]

    • Growth Inhibition (GI50): Cells were treated with increasing concentrations of this compound for 72 hours. Cell viability was measured using standard methods (e.g., CellTiter-Glo®). The GI50, the concentration inhibiting growth by 50%, was calculated.[13]

    • ALK Phosphorylation Inhibition (IC50): ALK-positive cells were treated with this compound for a set period (e.g., 2-4 hours). Cell lysates were then analyzed by Western blot or ELISA to measure the levels of phosphorylated ALK (pALK). The IC50 for pALK inhibition was determined.[3]

  • Mutant ALK Assays: To test activity against resistance mutations, engineered cell lines (e.g., Ba/F3) expressing various ALK mutants were created.[9] The ability of this compound to inhibit the proliferation of these cells was measured to determine its efficacy against specific resistance mechanisms.[3][9]

In Vivo Evaluation

This compound's efficacy was further validated in mouse xenograft models using human ALK-positive cancer cells.

Subcutaneous Xenograft Models

In mice bearing subcutaneous tumors from ALK+ cell lines (Karpas-299 and H2228), oral administration of this compound led to dose-dependent tumor growth inhibition.[3] At higher doses, this compound induced near-complete tumor regression, demonstrating superior efficacy compared to crizotinib.[3]

Table 3: In Vivo Efficacy of this compound in Subcutaneous Xenograft Models

Model This compound Dose (mg/kg, once daily) Outcome Reference
Karpas-299 (ALCL) 25 87% tumor growth inhibition [3]
50 Near-complete tumor regression [3]

| H2228 (NSCLC) | 10, 25, 50 | Dose-dependent tumor growth inhibition |[3][13] |

Intracranial CNS Model

Given that the brain is a common site of metastasis for NSCLC, this compound's activity was assessed in an orthotopic brain tumor model.[2] In mice with intracranially implanted ALK+ tumors, this compound significantly reduced the tumor burden and prolonged survival compared to crizotinib, indicating its ability to penetrate the central nervous system and exert a therapeutic effect.[2][3][10]

Experimental Protocols
  • In Vivo Tumor Models:

    • Subcutaneous: SCID beige mice were implanted subcutaneously with ALK+ cells (e.g., Karpas-299 or H2228).[13] Once tumors reached a specified volume, mice were randomized into treatment groups and dosed orally once daily with this compound, crizotinib, or vehicle control for a defined period (e.g., 14-21 days).[13] Tumor volumes were measured regularly to assess efficacy.

    • Intracranial: ALK-driven tumor cells were implanted intracranially in mice.[10] Treatment with this compound or control began, and the primary endpoint was overall survival. Tumor burden was also assessed.[10]

  • Pharmacodynamic and Pharmacokinetic Analyses: Tumor and plasma samples were collected from treated animals at various time points to measure drug concentration (pharmacokinetics) and the level of target inhibition, such as pALK (pharmacodynamics), to establish a dose-response relationship.[3]

Preclinical Pharmacokinetics and Safety

Pharmacokinetics

Preclinical pharmacokinetic studies showed that this compound possesses favorable characteristics, including oral bioavailability.[7] After oral administration, the median time to reach maximum plasma concentration ranged from 1 to 4 hours.[7][14] The mean plasma elimination half-life was determined to be approximately 25 hours.[15] Metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A.[7][14] Following a single oral dose, approximately 65% is recovered in feces and 25% in urine.[9]

Safety and Toxicology

Preclinical safety pharmacology and toxicology studies are conducted to identify potential adverse effects. While specific preclinical toxicology data is less detailed in the available literature, clinical trial data later identified potential toxicities. One notable adverse event observed in early clinical development was early-onset pulmonary toxicity (interstitial lung disease/pneumonitis), which informed the clinical lead-in dosing strategy (90 mg for 7 days, then escalating to 180 mg).[12][16][17] In preregistration trials, elevations in liver enzymes (ALT) were also observed in up to 40% of patients, though severe elevations were rare.[18]

Conclusion

The comprehensive preclinical evaluation of this compound robustly established its profile as a highly potent and selective next-generation ALK inhibitor. Key findings included its superior potency over crizotinib, its broad activity against a wide range of clinically relevant ALK resistance mutations, and its significant efficacy in both subcutaneous and intracranial in vivo models.[3][6] These compelling preclinical data provided a strong molecular and pharmacological basis for its successful clinical development as a critical therapeutic option for patients with ALK-positive non-small cell lung cancer.[3][4]

References

Methodological & Application

Application Notes and Protocols for the Use of Brigatinib in Mouse Xenograft Models of Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) with significant activity against anaplastic lymphoma kinase (ALK) and other key oncogenic drivers in non-small cell lung cancer (NSCLC).[1][2] In preclinical mouse xenograft models, this compound has demonstrated robust anti-tumor efficacy, including in models resistant to first-generation ALK inhibitors like crizotinib.[2][3] It also shows activity against other mutations, including certain EGFR and ROS1 alterations.[4][5] These application notes provide detailed protocols and compiled data to guide researchers in designing and executing in vivo studies using this compound in lung cancer xenograft models.

Mechanism of Action and Target Signaling Pathways

This compound is a multi-kinase inhibitor that primarily targets ALK, including a wide range of clinically relevant ALK resistance mutations.[2][6] Its mechanism of action involves binding to the ATP-binding pocket of the ALK enzyme, which inhibits its autophosphorylation and the activation of downstream signaling pathways crucial for cell proliferation and survival.[5] Key pathways inhibited by this compound include the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This ultimately leads to the induction of apoptosis and suppression of tumor growth.[5] In addition to ALK, this compound has demonstrated inhibitory activity against ROS1, IGF-1R, FLT-3, and certain EGFR mutations.[3][5]

Below is a diagram illustrating the signaling pathways affected by this compound.

Brigatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK->JAK_STAT ROS1 ROS1 ROS1->PI3K_AKT_mTOR EGFR EGFR EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR IGF-1R IGF-1R IGF-1R->PI3K_AKT_mTOR FLT3 FLT3 FLT3->PI3K_AKT_mTOR FLT3->JAK_STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Apoptosis_Inhibition Apoptosis Inhibition PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation JAK_STAT->Survival This compound This compound This compound->ALK Inhibits This compound->ROS1 Inhibits This compound->EGFR Inhibits This compound->IGF-1R Inhibits This compound->FLT3 Inhibits

This compound's inhibitory action on key signaling pathways.

Quantitative Data from Preclinical Studies

The following tables summarize the in vitro and in vivo activity of this compound in various lung cancer models.

Table 1: In Vitro Activity of this compound Against Lung Cancer Cell Lines

Cell LineGenotypeIC50 (nM)Reference
H2228EML4-ALK12[7]
H3122EML4-ALK10[6]
Karpas-299NPM-ALK4-31 (GI50)[7][8]
Ba/F3EML4-ALK~10[2]
HCC827EGFR delE746_A750281[7]
H1975EGFR L858R/T790M>45% inhibition at 50mg/kg[4]
Ba/F3EGFR delE746_A750/T790M281[7]

Table 2: In Vivo Efficacy of this compound in Lung Cancer Xenograft Models

Xenograft Model (Cell Line)Mouse StrainThis compound Dose (mg/kg, oral)Treatment DurationOutcomeReference
H2228 (NSCLC)SCID beige10, 25, 50 daily21 daysDose-dependent tumor growth inhibition. Significant regression at 10 mg/kg.[7]
Karpas-299 (ALCL)SCID beige10, 25, 50 daily14 daysDose-dependent tumor growth inhibition. Regression at 25 mg/kg.[7]
HCC827 (NSCLC)Not Specified≥25Not Specified≥30% tumor regression.[4]
H1975 (NSCLC)Not Specified50, 75Not Specified>45% tumor growth inhibition.[4]
Ba/F3 (EGFR mutant)Not SpecifiedNot SpecifiedNot SpecifiedTumor stasis and 50% tumor regression.[4]
ALK+ tumors (intracranial)Not SpecifiedNot SpecifiedNot SpecifiedReduced tumor burden and prolonged survival.[5]

Experimental Protocols

Below are detailed protocols for establishing and utilizing lung cancer xenograft models to evaluate the efficacy of this compound.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture 1. Cell Line Culture (e.g., H2228, HCC827) Xenograft_Implantation 2. Xenograft Implantation (Subcutaneous) Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. This compound Administration (Oral Gavage) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Workflow for a typical this compound xenograft study.
Protocol 1: ALK-Positive NSCLC Xenograft Model

1. Cell Line and Culture:

  • Use an ALK-positive human NSCLC cell line such as H2228 or H3122.

  • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

  • Use female severe combined immunodeficient (SCID) beige mice, 6-8 weeks old.

  • Acclimatize animals for at least one week before the experiment.

3. Xenograft Implantation:

  • Harvest cultured cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

  • Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

5. This compound Preparation and Administration:

  • Prepare a formulation of this compound for oral gavage. A common vehicle is 0.5% methylcellulose.

  • Administer this compound orally once daily at desired doses (e.g., 10, 25, 50 mg/kg).[3]

  • The control group should receive the vehicle only.

6. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study (e.g., for 21 days).[7]

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

7. Pharmacodynamic Analysis (Optional):

  • A subset of tumors can be collected at specific time points after the last dose for biomarker analysis (e.g., Western blotting for p-ALK, p-ERK).

Protocol 2: EGFR-Mutant NSCLC Xenograft Model

1. Cell Line and Culture:

  • Use an EGFR-mutant human NSCLC cell line such as HCC827 (EGFR exon 19 deletion) or H1975 (EGFR L858R/T790M).

  • Culture conditions are similar to those for ALK-positive cell lines.

2. Animal Model and Implantation:

  • Follow the same procedures as described in Protocol 1 for animal selection and xenograft implantation.

3. This compound Administration:

  • For EGFR-mutant models, doses of 50-75 mg/kg daily have been shown to be effective.[4]

4. Efficacy and Endpoint Analysis:

  • Monitor and analyze tumor growth as described in Protocol 1.

  • For models with EGFR T790M/C797S triple mutations, this compound can be combined with an anti-EGFR antibody like cetuximab for enhanced efficacy.[1]

Conclusion

This compound is a valuable tool for preclinical research in lung cancer, demonstrating significant efficacy in various xenograft models, including those with acquired resistance to other TKIs. The protocols and data presented here provide a foundation for researchers to design and interpret in vivo studies aimed at further understanding the therapeutic potential of this compound and developing novel combination strategies. Careful consideration of the specific genetic context of the lung cancer model is crucial for successful experimental design.

References

Application Notes and Protocols for Assessing Brigatinib Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of Brigatinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. The following sections detail the mechanism of action, experimental protocols for preclinical assessment, and expected outcomes based on established studies.

Introduction

This compound is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action centers on the potent inhibition of ALK, including various mutations that confer resistance to first-generation ALK inhibitors.[1][3][4] this compound also shows activity against other kinases such as ROS1, insulin-like growth factor-1 receptor (IGF-1R), and FLT3.[5][6][7] The inhibition of these pathways ultimately leads to the suppression of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, resulting in reduced cancer cell proliferation and tumor growth.[1][5]

Signaling Pathway

This compound primarily targets the ALK tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling proteins crucial for cancer cell survival and proliferation.[1][5]

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

Experimental Workflow for In Vivo Efficacy Assessment

A typical workflow for assessing the in vivo efficacy of this compound involves several key stages, from model selection to data analysis.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Model 1. Select Xenograft Model (e.g., H3122, Karpas-299) Implantation 2. Tumor Cell Implantation (Subcutaneous or Intracranial) Model->Implantation TumorGrowth 3. Allow Tumors to Establish Implantation->TumorGrowth Grouping 4. Randomize into Treatment Groups TumorGrowth->Grouping Dosing 5. Administer this compound or Vehicle Grouping->Dosing Monitoring 6. Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint 7. Euthanize and Collect Tissues Monitoring->Endpoint PK Pharmacokinetic Analysis Endpoint->PK PD Pharmacodynamic Analysis (Western Blot, IHC) Endpoint->PD Efficacy Efficacy Analysis (Tumor Growth Inhibition) Endpoint->Efficacy

Caption: Workflow for in vivo assessment of this compound efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies of this compound.

Table 1: In Vivo Tumor Growth Inhibition

Cell LineTumor ModelDosing Regimen (mg/kg, daily)Tumor Growth Inhibition (%)Reference
H3122 (EML4-ALK)Subcutaneous Xenograft (Mouse)25Significant[8]
H3122 (EML4-ALK)Subcutaneous Xenograft (Mouse)50Dose-dependent inhibition[5][8]
Karpas-299 (NPM-ALK)Subcutaneous Xenograft (Mouse)25Significant[8]
H2228 (EML4-ALK)Intracranial Xenograft (Mouse)25Reduced tumor burden[5][8]
H2228 (EML4-ALK)Intracranial Xenograft (Mouse)50Prolonged survival[5][8]

Table 2: Pharmacokinetic Parameters

Dose (mg)Cmax (ng/mL)AUC (ng·h/mL)Reference
905528165[6]
180145220276[6]

Detailed Experimental Protocols

Animal Models and Tumor Implantation
  • Animal Selection: Use immunodeficient mice (e.g., CB17 SCID or nude mice) for xenograft studies.

  • Cell Culture: Culture ALK-positive cancer cell lines (e.g., H3122 for NSCLC or Karpas-299 for anaplastic large-cell lymphoma) under standard conditions.

  • Subcutaneous Xenograft Model:

    • Harvest cells during exponential growth and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

  • Intracranial Xenograft Model:

    • Anesthetize mice and secure them in a stereotactic frame.

    • Inject 1 x 10^5 to 5 x 10^5 tumor cells in a small volume (e.g., 2-5 µL) into the brain.

    • Monitor animals for neurological signs and body weight loss.

This compound Formulation and Administration
  • Formulation: Prepare a fresh suspension of this compound daily in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Administration: Administer this compound or vehicle control orally (p.o.) once daily at the desired dose.[8] The recommended clinical dosing regimen is a lead-in dose of 90 mg once daily for the first 7 days, followed by an increase to 180 mg once daily.[9]

Efficacy Assessment
  • Tumor Volume Measurement (Subcutaneous Model):

    • Measure tumor dimensions with calipers two to three times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Survival Analysis (Intracranial Model):

    • Monitor mice daily for signs of tumor progression (e.g., neurological deficits, weight loss).

    • Euthanize mice when they reach a predetermined endpoint (e.g., >20% weight loss, severe neurological symptoms) and record the date for survival analysis.

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for subcutaneous models.

    • Generate Kaplan-Meier survival curves for intracranial models and perform statistical analysis (e.g., log-rank test).[8]

Pharmacodynamic Analysis
  • Tissue Collection: At the end of the study, euthanize mice and collect tumor tissue.

  • Western Blotting:

    • Homogenize tumor tissue and extract proteins.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against p-ALK, total ALK, and downstream signaling molecules (e.g., p-STAT3, p-AKT, p-ERK).

    • Use appropriate secondary antibodies and a detection reagent to visualize protein bands.

  • Immunohistochemistry (IHC):

    • Fix tumor tissue in formalin and embed in paraffin.

    • Cut sections and perform antigen retrieval.

    • Incubate with primary antibodies against biomarkers of interest.

    • Use a labeled secondary antibody and a chromogen to visualize protein expression and localization.

Conclusion

This protocol provides a framework for the in vivo evaluation of this compound's efficacy. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the preclinical and translational potential of this important ALK inhibitor. Preclinical activity, however, does not always correlate with clinical outcomes.[5]

References

Evaluating Brigatinib's Brain Penetration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brigatinib is a potent anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC), a disease with a high incidence of brain metastases.[1][2][3] Effective management of central nervous system (CNS) disease requires adequate drug penetration across the blood-brain barrier (BBB). These application notes provide a detailed overview of established methods for evaluating the brain penetration of this compound in preclinical animal models. The protocols described herein, including in vivo pharmacokinetic studies, quantification of this compound in brain tissue, and the use of genetically modified animal models, are essential for understanding its CNS efficacy and developing strategies to overcome potential resistance mechanisms.

Introduction

The BBB is a highly selective barrier that protects the brain from systemic circulation. While crucial for maintaining CNS homeostasis, it also significantly restricts the entry of many therapeutic agents, including targeted cancer therapies like this compound.[4] The efflux transporters P-glycoprotein (P-gp, encoded by the ABCB1 gene) and breast cancer resistance protein (BCRP, encoded by the ABCG2 gene) are key components of the BBB that actively pump a wide range of substrates out of the brain.[5][6][7] Understanding the interplay between this compound and these transporters is critical for predicting its CNS efficacy. This document outlines key experimental approaches to quantify this compound's brain penetration and investigate the role of P-gp and BCRP in limiting its accumulation in the CNS.

Key Signaling Pathway and Efflux Mechanism

This compound is a tyrosine kinase inhibitor that targets the ALK signaling pathway, which is aberrantly activated in certain cancers. Its ability to reach its target in the brain is modulated by efflux transporters at the BBB.

cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Brigatinib_blood This compound Pgp_BCRP P-gp/BCRP Efflux Transporters Brigatinib_blood->Pgp_BCRP Brigatinib_brain This compound Pgp_BCRP->Brigatinib_brain Efflux ALK ALK Fusion Protein Brigatinib_brain->ALK Inhibition Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT, RAS/MAPK) ALK->Downstream Activation Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation Promotion

Figure 1: this compound interaction with the BBB and ALK pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating this compound's brain penetration.

Table 1: this compound Brain-to-Plasma Ratios in Mice

Mouse ModelTreatmentBrain-to-Plasma RatioFold Increase vs. Wild-TypeReference
Wild-TypeThis compound (10 mg/kg, oral)~0.05-[5]
Abcb1a/1b-/-This compound (10 mg/kg, oral)~0.9619.3[5]
Abcg2-/-This compound (10 mg/kg, oral)~0.05No significant change[5]
Abcb1a/1b;Abcg2-/-This compound (10 mg/kg, oral)~2.0941.8[5]
Wild-TypeThis compound + Elacridar~1.836[5]

Table 2: this compound Pharmacokinetic Parameters in Rats (5 mg/kg, oral)

ParameterThis compoundThis compound-AnalogReference
Cmax (ng/mL)537.85 ± 185.55734.41 ± 83.06[8]
Tmax (min)260.00 ± 30.98260.00 ± 48.99[8]
AUC0-t (ng/mL·min)261528.73 ± 86227.28262436.45 ± 74089.38[8]
T1/2 (min)189.41 ± 20.55120.78 ± 29.74[8]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study and Brain Tissue Collection in Rodents

This protocol describes the general procedure for an in vivo study to determine the pharmacokinetics and brain distribution of this compound in mice or rats.

cluster_workflow Experimental Workflow start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize dosing This compound Administration (e.g., oral gavage) acclimatize->dosing sampling Serial Blood Sampling (e.g., tail vein) dosing->sampling euthanasia Euthanasia and Brain Collection sampling->euthanasia processing Plasma Separation and Brain Homogenization euthanasia->processing analysis LC-MS/MS Quantification processing->analysis end End analysis->end

Figure 2: Workflow for in vivo pharmacokinetic analysis.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Wild-type, Abcb1a/1b-/-, Abcg2-/-, and Abcb1a/1b;Abcg2-/- mice (or Sprague-Dawley rats)

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Brain homogenization buffer (e.g., phosphate-buffered saline)

  • Homogenizer (e.g., bead beater or sonicator)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • This compound Formulation: Prepare a suspension of this compound in the vehicle solution at the desired concentration.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to the animals via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Brain Tissue Collection: At the final time point, euthanize the animals and perfuse the circulatory system with saline to remove residual blood from the brain.

  • Brain Homogenization: Excise the brain, weigh it, and homogenize it in a known volume of homogenization buffer.

  • Sample Analysis: Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general outline for the quantification of this compound in plasma and brain homogenate samples.

Materials:

  • This compound standard

  • Internal standard (IS)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Plasma: To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Brain Homogenate: To a 50 µL aliquot of brain homogenate, add 150 µL of acetonitrile with the internal standard.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Chromatographic Conditions:

    • Column: ODS column (e.g., C18)

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.5 mL/min.[8][9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI).[8][9]

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound in the respective matrix (plasma or blank brain homogenate).

    • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Protocol 3: Orthotopic Brain Tumor Model

This protocol describes the establishment of an orthotopic brain tumor model to evaluate the efficacy of this compound against intracranial tumors.

Materials:

  • ALK-positive cancer cells (e.g., H2228 NSCLC cells)

  • Immunocompromised mice (e.g., nude mice)

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthesia

Procedure:

  • Cell Preparation: Culture ALK-positive cancer cells to the desired confluence and prepare a single-cell suspension.

  • Intracranial Injection:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a small burr hole in the skull at a predetermined location.

    • Slowly inject the cell suspension into the brain parenchyma.[1]

  • Tumor Growth and Monitoring: Allow the tumors to establish and grow. Monitor the health of the animals daily.

  • Treatment: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, crizotinib, this compound). Administer the treatments daily via oral gavage.

  • Efficacy Evaluation: Monitor tumor growth through non-invasive imaging (e.g., bioluminescence or MRI) or by monitoring survival.[1]

Conclusion

The methods described in these application notes provide a robust framework for the preclinical evaluation of this compound's brain penetration. By employing a combination of in vivo pharmacokinetic studies in wild-type and genetically modified animal models, sensitive analytical techniques like LC-MS/MS, and relevant disease models such as orthotopic brain tumor xenografts, researchers can gain a comprehensive understanding of this compound's CNS distribution and efficacy. These studies are crucial for optimizing dosing strategies and developing novel approaches to enhance the delivery of this compound to the brain, ultimately improving outcomes for patients with ALK-positive cancers and CNS metastases.

References

Application Notes and Protocols for Brigatinib Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (Alunbrig®) is a potent and selective next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1][2] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[2] this compound inhibits ALK autophosphorylation and the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and STAT3 pathways, which are crucial for cancer cell proliferation and survival.[1][3] Despite its efficacy, acquired resistance can emerge. Combination therapies are a key strategy to enhance efficacy, overcome resistance, and improve patient outcomes.

These application notes provide a framework for the experimental design of this compound combination therapies, covering in vitro and in vivo methodologies.

Rationale for this compound Combination Therapies

Combining this compound with other therapeutic agents can be based on several strategic approaches:

  • Vertical Pathway Inhibition: Targeting multiple nodes within the same signaling cascade. For instance, combining an ALK inhibitor like this compound with a MEK inhibitor could provide a more complete shutdown of the MAPK pathway.

  • Horizontal Pathway Inhibition: Targeting parallel signaling pathways that contribute to cell survival and proliferation.

  • Overcoming Resistance: Combining this compound with agents that target known resistance mechanisms to ALK inhibitors.

  • Synergistic Cytotoxicity: Combining this compound with conventional chemotherapy to enhance tumor cell killing.

In Vitro Experimental Design

Cell Line Selection

A panel of relevant cancer cell lines should be selected, including:

  • ALK-positive NSCLC cell lines (e.g., H3122, H2228)

  • Cell lines with acquired resistance to first-generation ALK inhibitors.

  • Parental (non-ALK rearranged) NSCLC cell lines as negative controls.

Data Presentation: In Vitro Drug Sensitivity

Quantitative data from in vitro experiments should be summarized to compare the effects of monotherapy versus combination therapy. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: Illustrative IC50 Values of this compound in Combination with Chemotherapy (Carboplatin) in an ALK-Positive NSCLC Cell Line (H3122)

TreatmentIC50 (nM)
This compound15
Carboplatin2500
This compound + Carboplatin (1:167 ratio)8 (this compound) / 1336 (Carboplatin)

Table 2: Illustrative IC50 Values of this compound in Combination with a MEK Inhibitor (Trametinib) in an ALK-Positive NSCLC Cell Line (H3122)

TreatmentIC50 (nM)
This compound15
Trametinib5
This compound + Trametinib (3:1 ratio)6 (this compound) / 2 (Trametinib)
Synergy Analysis

The Chou-Talalay method is a widely accepted method to determine if the effect of a drug combination is synergistic, additive, or antagonistic. This is quantified by the Combination Index (CI).

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Table 3: Illustrative Combination Index (CI) Values for this compound Combinations in H3122 Cells

CombinationEffect Level (Fraction Affected)Combination Index (CI)Interpretation
This compound + Carboplatin0.500.75Synergism
This compound + Carboplatin0.750.68Synergism
This compound + Trametinib0.500.60Strong Synergism
This compound + Trametinib0.750.52Strong Synergism

Experimental Protocols: In Vitro Assays

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • Selected cancer cell lines

  • Complete growth medium

  • This compound and combination agent(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and the combination agent(s) in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting and quantifying apoptosis (programmed cell death).

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • Complete growth medium

  • This compound and combination agent(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound, the combination agent(s), or vehicle control at predetermined concentrations for 48 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Experimental Design

Animal Model Selection

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in immunodeficient mice (e.g., nude or NSG mice) are commonly used. For CDX models, ALK-positive NSCLC cell lines such as H3122 can be implanted subcutaneously.

Data Presentation: In Vivo Tumor Growth Inhibition

Tumor volume and body weight should be measured regularly. The percentage of tumor growth inhibition (TGI) is a key endpoint.

Table 4: Illustrative In Vivo Efficacy of this compound in Combination with Carboplatin in an H3122 Xenograft Model

Treatment GroupDosing and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle ControlVehicle, oral gavage, daily1500 ± 250-
This compound25 mg/kg, oral gavage, daily600 ± 15060
Carboplatin50 mg/kg, intraperitoneal, weekly900 ± 20040
This compound + CarboplatinThis compound 25 mg/kg daily + Carboplatin 50 mg/kg weekly225 ± 10085

Experimental Protocol: In Vivo Xenograft Study

Materials:

  • Immunodeficient mice (e.g., female nude mice, 6-8 weeks old)

  • ALK-positive NSCLC cells (e.g., H3122)

  • Matrigel

  • This compound

  • Combination agent (e.g., Carboplatin)

  • Appropriate vehicle for drug formulation

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously implant 5 x 10^6 H3122 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Prepare the drug formulations. For example, this compound can be formulated for oral gavage in a solution of 0.5% methylcellulose. Carboplatin is typically dissolved in a saline solution for intraperitoneal injection.

  • Administer the treatments according to the defined schedule. For example:

    • Group 1 (Vehicle): Administer vehicle daily by oral gavage.

    • Group 2 (this compound): Administer this compound at 25 mg/kg daily by oral gavage.

    • Group 3 (Combination Agent): Administer the combination agent at its determined dose and schedule (e.g., Carboplatin at 50 mg/kg weekly by intraperitoneal injection).

    • Group 4 (Combination): Administer both this compound and the combination agent as per their individual schedules.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Visualizations: Signaling Pathways and Workflows

This compound Signaling Pathway

Brigatinib_Signaling_Pathway cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway cluster_jak JAK-STAT Pathway Ligand Growth Factor RTK ALK / EGFR Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK This compound This compound This compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation In_Vitro_Workflow cluster_assays Assays (48-72h incubation) start Start: Select ALK+ Cell Lines seed Seed Cells in Plates (96-well or 6-well) start->seed treat Treat with this compound, Combination Agent, or Both seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V) treat->apoptosis analyze Data Analysis viability->analyze apoptosis->analyze ic50 Calculate IC50 Values analyze->ic50 synergy Calculate Combination Index (CI) analyze->synergy end End: Determine Synergy ic50->end synergy->end In_Vivo_Workflow start Start: Implant ALK+ Tumor Cells in Immunodeficient Mice randomize Randomize Mice into Treatment Groups start->randomize treat Administer Treatment: - Vehicle - this compound - Combo Agent - Combination randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Reach Study Endpoint monitor->endpoint excise Excise Tumors for Analysis endpoint->excise analyze Analyze Tumor Growth Inhibition (TGI) excise->analyze end End: Evaluate In Vivo Efficacy analyze->end

References

Application Notes and Protocols for Crystallography Studies of Brigatinib Bound to the ALK Kinase Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Aberrant ALK signaling, often due to chromosomal rearrangements, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC). Brigatinib (Alunbrig®) is a potent, next-generation ALK inhibitor that has demonstrated significant efficacy in treating ALK-positive NSCLC, including cases with resistance to first-generation inhibitors.[1] Understanding the precise molecular interactions between this compound and the ALK kinase domain is fundamental for elucidating its mechanism of action and for the rational design of future anticancer therapeutics. X-ray crystallography provides an atomic-level view of this interaction, revealing the structural basis for this compound's high potency and selectivity.

This document provides a summary of the crystallographic data for this compound in complex with the ALK kinase domain, detailed protocols for the key experiments involved in such a study, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The crystallographic data for the complex of this compound bound to the human ALK kinase domain provides critical insights into its inhibitory mechanism. The following table summarizes the key quantitative data from the Protein Data Bank (PDB) entry 6MX8 .[2][3]

ParameterValueReference
PDB ID 6MX8[2]
Method X-ray Diffraction[2]
Organism Homo sapiens[2]
Expression System Spodoptera frugiperda[2]
Resolution 1.96 Å[2][3]
R-Value Work 0.183[2]
R-Value Free 0.227[2]
R-Value Observed 0.185[2]

Experimental Protocols

The following protocols provide a generalized methodology for the expression, purification, and crystallization of the ALK kinase domain in complex with this compound, based on common practices in structural biology.

Expression and Purification of the ALK Kinase Domain

a. Gene Cloning and Vector Construction: The human ALK kinase domain (approximately amino acids 1116-1383) is cloned into a suitable expression vector, such as a pET vector for E. coli expression or a baculovirus transfer vector for insect cell expression.[4][5] A purification tag, for instance, a polyhistidine (His)-tag or a Glutathione S-transferase (GST)-tag, is typically fused to the N- or C-terminus of the kinase domain to facilitate purification.

b. Protein Expression: For the crystal structure 6MX8, the ALK kinase domain was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.[2] This system is often chosen for eukaryotic proteins as it allows for proper protein folding and post-translational modifications. Alternatively, expression in E. coli, such as in BL21(DE3) cells, can be employed.[6]

c. Cell Lysis and Initial Purification: The cells expressing the ALK kinase domain are harvested and lysed. The lysate is then subjected to affinity chromatography based on the fusion tag. For a His-tagged protein, a nickel-nitrilotriacetic acid (Ni-NTA) resin is used.

d. Tag Cleavage and Further Purification: The affinity tag is often removed by enzymatic cleavage (e.g., using TEV protease) to obtain a more homogenous protein sample.[6] Further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, are performed to isolate the pure ALK kinase domain.

Crystallization of the ALK-Brigatinib Complex

a. Complex Formation: The purified ALK kinase domain is incubated with an excess of this compound to ensure the formation of the inhibitor-bound complex.

b. Crystallization Screening: The ALK-Brigatinib complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens.[7] The vapor diffusion method, in either sitting-drop or hanging-drop format, is commonly used.[8]

c. Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain large, well-diffracting crystals.

X-ray Diffraction Data Collection and Structure Determination

a. Crystal Mounting and Cryo-protection: A single, high-quality crystal is mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is typically added to the crystal before freezing.

b. Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

c. Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities. The structure is then solved using molecular replacement, using a known structure of a similar kinase as a search model. The model is subsequently refined against the experimental data to obtain the final, high-resolution structure of the ALK-Brigatinib complex.

Visualizations

ALK Signaling Pathway and Inhibition by this compound

The following diagram illustrates the major signaling pathways activated by ALK and the point of inhibition by this compound. In cancer, chromosomal rearrangements can lead to the fusion of the ALK gene with other genes, resulting in a constitutively active ALK fusion protein.[1] This leads to the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and migration.[9][10][11] this compound binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK This compound This compound This compound->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Transcription Transcription->Proliferation

Caption: ALK signaling pathways and this compound inhibition.

Experimental Workflow for Crystallography Studies

The diagram below outlines the key steps in a typical crystallography study, from gene to structure.

Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination Cloning 1. Gene Cloning (ALK Kinase Domain) Expression 2. Protein Expression (e.g., Insect Cells) Cloning->Expression Purification 3. Protein Purification (Affinity & Size Exclusion Chromatography) Expression->Purification ComplexFormation 4. Complex Formation (ALK + this compound) Purification->ComplexFormation Screening 5. Crystallization Screening ComplexFormation->Screening Optimization 6. Crystal Optimization Screening->Optimization DataCollection 7. X-ray Data Collection (Synchrotron) Optimization->DataCollection Processing 8. Data Processing & Phasing DataCollection->Processing Refinement 9. Model Building & Refinement Processing->Refinement FinalStructure Final Structure (PDB: 6MX8) Refinement->FinalStructure

Caption: Experimental workflow for ALK-Brigatinib crystallography.

References

Application Notes and Protocols for Measuring Brigatinib Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (marketed as Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). It is also active against ROS1, FLT3, and certain EGFR mutations. Understanding the extent to which this compound engages its intended targets within a cellular context is crucial for elucidating its mechanism of action, optimizing drug dosage, and developing strategies to overcome resistance. These application notes provide detailed protocols for three key techniques to measure this compound's target engagement in cells: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Western Blotting for downstream signaling pathway modulation.

Key Cellular Targets and Signaling Pathways of this compound

This compound primarily targets the ALK tyrosine kinase, including various mutant forms that confer resistance to other ALK inhibitors. Upon binding to the ATP-binding pocket of ALK, this compound inhibits its autophosphorylation and subsequently blocks downstream signaling pathways crucial for cell proliferation and survival. The principal signaling cascades affected are:

  • PI3K-AKT Pathway: Regulates cell survival, growth, and proliferation.

  • RAS-RAF-MEK-ERK Pathway: Controls cell division and differentiation.

  • JAK-STAT Pathway: Involved in cell growth, survival, and differentiation.

Inhibition of ALK by this compound leads to a reduction in the phosphorylation of key downstream effector proteins, including STAT3, AKT, ERK1/2, and S6 .

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the in vitro and cellular inhibitory activities of this compound against its primary targets and other kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Reference(s)
ALK (native)0.6
ALK (mutant variants)0.6 - 6.6
ROS11.9
FLT32.1
FLT3 (D835Y)1.5
EGFR (L858R)1.5
EGFR (L858R/T790M)29 - 160
IGF-1R148 - 397

Table 2: Cellular Inhibitory Activity of this compound

Cell Line Context/TargetIC50/GI50 (nM)Reference(s)
ALK+ Cell Lines (viability)4 - 31
ALK Phosphorylation in Cells1.5 - 12
ROS1 in Cells18
FLT3 in Cells148
IGF-1R in Cells397
EGFR (L858R) in Cells211 - 489
Native EGFR in Cells>3000

Mandatory Visualizations

Application of Brigatinib in the Study of ALK Fusion Proteins: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brigatinib, a potent and selective next-generation tyrosine kinase inhibitor (TKI), has emerged as a critical tool for researchers and drug development professionals studying anaplastic lymphoma kinase (ALK) fusion proteins. These aberrant proteins are oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC). This document provides comprehensive application notes and detailed protocols for utilizing this compound in preclinical research, focusing on its mechanism of action, its efficacy against a wide array of resistance mutations, and its utility in both in vitro and in vivo models.

Application Notes

This compound is a small-molecule inhibitor that targets the ATP-binding pocket of the ALK tyrosine kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, AKT, and ERK1/2 pathways.[1][2] A key feature of this compound is its remarkable potency, exhibiting approximately 12-fold greater potency against wild-type ALK than the first-generation inhibitor, crizotinib.[3][4][5]

One of the most significant applications of this compound in ALK research is its ability to overcome a broad spectrum of resistance mutations that emerge during treatment with earlier-generation TKIs.[6] Preclinical studies have demonstrated that this compound maintains substantial activity against 17 different secondary ALK mutations that confer resistance to crizotinib, ceritinib, and alectinib.[3][4] Notably, it is one of the few TKIs that demonstrates significant activity against the highly recalcitrant G1202R mutation.[3][4] This makes this compound an invaluable tool for investigating the mechanisms of TKI resistance and for developing strategies to circumvent it.

This compound also exhibits a high degree of selectivity, which is advantageous for research applications seeking to specifically probe ALK signaling. While it potently inhibits ALK and ROS1, it shows significantly less activity against a large panel of other kinases, minimizing off-target effects that could confound experimental results.[3][4] Furthermore, its demonstrated efficacy in preclinical models with central nervous system (CNS) metastases highlights its utility in studying the progression of ALK-driven cancers in this critical sanctuary site.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, illustrating the potency and efficacy of this compound against various ALK fusion proteins and resistance mutations.

Table 1: In Vitro Kinase and Cellular Inhibition of ALK by this compound

TargetAssay TypeIC50 (nmol/L)Reference
ALK (wild-type)Kinase Assay0.6[3]
EML4-ALK (native)Cellular Assay (Ba/F3)14[7][8]
NPM-ALKCellular Assay4 - 31 (GI50)[3]
ALK Resistance Mutants (Cellular IC50 in Ba/F3)
C1156YCellular Assay9[8]
F1174LCellular Assay23[9]
L1196MCellular Assay42[8]
G1202RCellular Assay184[7]
R1275QCellular Assay15[9]

Table 2: Comparative Cellular IC50 Values (nmol/L) of ALK Inhibitors against EML4-ALK

Cell LineThis compoundCrizotinibCeritinibAlectinibReference
Ba/F3 EML4-ALK (native)141073725[7][8]

Table 3: In Vivo Efficacy of this compound in ALK-Positive Xenograft Models

ModelCell LineDosingOutcomeReference
Subcutaneous XenograftKarpas-299 (ALCL)10-50 mg/kg, p.o., dailyDose-dependent tumor growth inhibition[8][9]
Subcutaneous XenograftH2228 (NSCLC)10-50 mg/kg, p.o., dailyDose-dependent tumor growth inhibition[7][9]
Orthotopic Brain TumorH2228 (NSCLC)25-50 mg/kg, p.o., dailySignificantly prolonged median survival vs. crizotinib[3][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

  • ALK-positive and ALK-negative cancer cell lines

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTS or MTT reagent to each well.

  • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for ALK Phosphorylation

This protocol is for assessing the inhibition of ALK autophosphorylation and downstream signaling pathways by this compound.

Materials:

  • ALK-positive cancer cell lines

  • This compound

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 2-6 hours).[9]

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST three times for 5 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST three times for 5 minutes each.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

  • ALK-positive cancer cell line (e.g., H2228 or Karpas-299)

  • Immunocompromised mice (e.g., SCID or nude mice)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound orally (p.o.) once daily at desired doses (e.g., 10, 25, 50 mg/kg) or the vehicle control.[3][9]

  • Measure tumor volumes and body weights 2-3 times per week.

  • Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified size.[3]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blotting or immunohistochemistry).

  • Plot tumor growth curves for each treatment group to assess the anti-tumor efficacy of this compound.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in studying ALK fusion proteins.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., Pleiotrophin) ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) RAS_RAF RAS-RAF-MEK-ERK Pathway ALK_Fusion->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway ALK_Fusion->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK_Fusion->JAK_STAT This compound This compound This compound->ALK_Fusion Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Caption: ALK signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Select ALK+ Cell Lines cell_viability Cell Viability Assay (Determine GI50) start->cell_viability resistance Resistance Mutation Studies start->resistance western_blot Western Blotting (ALK Phosphorylation) cell_viability->western_blot xenograft Xenograft Model (Tumor Growth Inhibition) western_blot->xenograft pd_analysis Pharmacodynamic Analysis (Target Engagement) xenograft->pd_analysis end End: Data Analysis & Conclusion pd_analysis->end resistance->cell_viability resistance->xenograft

Caption: Experimental workflow for evaluating this compound.

ALK_Resistance_Mutations cluster_sensitive Sensitive Mutations cluster_recalcitrant Recalcitrant Mutation This compound This compound L1196M L1196M (Gatekeeper) This compound->L1196M Inhibits C1156Y C1156Y This compound->C1156Y Inhibits F1174L F1174L This compound->F1174L Inhibits G1202R G1202R (Solvent Front) This compound->G1202R Inhibits (Higher IC50)

Caption: this compound's activity against ALK resistance mutations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Brigatinib Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Brigatinib in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized by poor solubility in water.[1] The reported solubility in distilled water is approximately 0.19 ± 0.01 mg/mL.[1] It is considered a Biopharmaceutics Classification System (BCS) Class 1 molecule, indicating high permeability and high solubility over the physiological pH range in vivo, which can seem contradictory to its low aqueous solubility in vitro.[2]

Q2: In which organic solvents is this compound soluble?

This compound exhibits better solubility in several organic solvents. It has been found to be soluble in methanol, acetonitrile, and a combination of methanol and distilled water (75%:25% v/v).[3] It is also soluble in ethanol and Dimethyl Sulfoxide (DMSO), particularly with gentle heating.[3][4]

Q3: Can pH be adjusted to improve this compound solubility in aqueous solutions?

Q4: What are some formulation strategies to enhance this compound's aqueous solubility?

For researchers facing solubility challenges, several advanced formulation strategies can be employed. These include the development of self-nanoemulsifying drug delivery systems (SNEDDS) and nanospanlastics, which have been shown to improve the solubility and permeability of this compound.[1][6] Other common strategies for poorly soluble drugs that could be applicable include particle size reduction (micronization or nanocrystals), the formation of solid dispersions, and complexation with cyclodextrins.[7][8][9]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
This compound precipitates out of solution during experiment. The concentration of this compound exceeds its solubility in the chosen aqueous buffer.1. Decrease the concentration: If experimentally feasible, lower the final concentration of this compound. 2. Add a co-solvent: Introduce a small percentage of an organic solvent in which this compound is soluble (e.g., DMSO, ethanol) to the aqueous buffer. Be mindful of the final co-solvent concentration to avoid affecting your experimental system. 3. Adjust the pH: For weakly basic drugs like this compound, lowering the pH of the buffer can increase solubility.[5]
Inconsistent results in bioassays. Poor solubility leading to variable concentrations of active this compound.1. Prepare a high-concentration stock solution: Dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock.[4] 2. Use sonication: After diluting the stock solution into your aqueous experimental media, use sonication to aid in dispersion and dissolution.[4] 3. Filter the final solution: Before use, filter the diluted this compound solution through a 0.22 µm filter to remove any undissolved particles that could lead to inconsistent results.
Difficulty dissolving this compound powder in aqueous buffer. This compound's inherent low aqueous solubility.1. Utilize a co-solvent: First, dissolve the this compound powder in a minimal amount of a compatible organic solvent (e.g., DMSO, ethanol) and then add this stock solution to the aqueous buffer with vigorous stirring.[3][4] 2. Gentle heating: In some cases, gentle warming of the solution can aid in dissolution. However, be cautious about the temperature stability of this compound and your experimental components.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventSolubilityReference
Distilled Water0.19 ± 0.01 mg/mL[1]
Ethanol5.85 mg/mL (10.02 mM)[4]
DMSO5.84 mg/mL (10 mM)[4]
MethanolSoluble[3]
AcetonitrileSoluble[3]
Methanol:Water (75:25)Soluble[3]

Experimental Protocols

Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of this compound in a specific aqueous buffer.[10][11]

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

  • Preparation: Add an excess amount of this compound powder to a scintillation vial. This is to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 37°C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).[11]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment. For a more complete separation, centrifuge the samples.[11]

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.

  • Dilution: Dilute the filtered sample with the mobile phase used for HPLC analysis to a concentration within the calibrated range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculation: Calculate the solubility of this compound in the selected buffer based on the measured concentration and the dilution factor.

Visualizations

This compound's Mechanism of Action: Key Signaling Pathways

This compound is a potent tyrosine kinase inhibitor that primarily targets Anaplastic Lymphoma Kinase (ALK).[12][13] Its mechanism of action involves the inhibition of ALK autophosphorylation, which in turn blocks several downstream signaling pathways crucial for cell proliferation and survival.[12][14]

Brigatinib_Signaling_Pathway This compound This compound ALK ALK Receptor Tyrosine Kinase This compound->ALK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK STAT3 STAT3 Pathway ALK->STAT3 Cell_Outcomes Cell Proliferation ↓ Apoptosis ↑ Tumor Growth Suppression PI3K_AKT->Cell_Outcomes RAS_RAF_MEK_ERK->Cell_Outcomes STAT3->Cell_Outcomes

Caption: this compound inhibits ALK, blocking key downstream pathways.

Experimental Workflow for Improving this compound Solubility

This diagram illustrates a logical workflow for researchers to follow when troubleshooting this compound solubility issues in their experiments.

Solubility_Workflow Start Start: Dissolve this compound in Aqueous Buffer Check_Solubility Is the solution clear? Start->Check_Solubility Success Proceed with Experiment Check_Solubility->Success Yes Troubleshoot Troubleshooting Options Check_Solubility->Troubleshoot No Option1 Option 1: Add Co-solvent (e.g., DMSO) Troubleshoot->Option1 Option2 Option 2: Adjust pH (Lower pH) Troubleshoot->Option2 Option3 Option 3: Use Sonication Troubleshoot->Option3 Recheck_Solubility Re-evaluate Solubility Option1->Recheck_Solubility Option2->Recheck_Solubility Option3->Recheck_Solubility Recheck_Solubility->Success Successful Failure Consider Advanced Formulation Strategy Recheck_Solubility->Failure Unsuccessful

Caption: A workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Interpreting Unexpected Phenotypes in Brigatinib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed in cells treated with Brigatinib.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Increase in Cell Migration or Invasion

Question: We are using this compound to inhibit ALK-positive cancer cells, but we observe an unexpected increase or no change in cell migration and invasion in our wound healing or transwell assays. Why is this happening?

Possible Cause and Solution:

While this compound is a potent ALK inhibitor, it also has off-target effects. One such effect is the inhibition of the MARK2 and MARK3 kinases.[1][2][3] Inhibition of MARK2/3 can lead to alterations in cell migration dynamics that may be independent of ALK signaling. In some cellular contexts, this could manifest as an increase in migratory potential.

Troubleshooting Steps:

  • Confirm ALK Inhibition: First, verify that this compound is effectively inhibiting ALK phosphorylation in your cell line at the concentration used. This can be done by Western blot for phosphorylated ALK (p-ALK).

  • Evaluate Downstream ALK Signaling: Check the phosphorylation status of key downstream effectors of ALK, such as STAT3, AKT, and ERK1/2, to confirm that the pathway is being inhibited.[4]

  • Investigate MARK2/3 Pathway: If ALK signaling is inhibited but migration is still enhanced, consider investigating the MARK2/3 pathway. You can assess the phosphorylation of YAP1, a downstream target of MARK2/3.[1][3]

  • Use a More Selective ALK Inhibitor: As a control, you can treat your cells with a different, more selective ALK inhibitor that has less reported activity against MARK2/3 to see if the migratory phenotype is specific to this compound.

Issue 2: Induction of Autophagy Markers

Question: After treating our cells with this compound, we see an increase in LC3-II levels by Western blot and an increase in punctate LC3 staining by immunofluorescence. Is this expected, and is it a pro-survival or pro-death signal?

Possible Cause and Solution:

This compound has been shown to induce autophagy in some cancer cell lines, including colorectal cancer cells.[5] This is thought to be a protective mechanism in response to endoplasmic reticulum (ER) stress induced by the drug. The observed increase in LC3-II is a hallmark of autophagosome formation.

Troubleshooting Steps:

  • Confirm Autophagy Induction: Quantify the increase in LC3-II relative to a loading control (e.g., β-actin) by Western blot. You can also assess the levels of other autophagy-related proteins like Atg5, Atg7, and Beclin 1.[5]

  • Perform an Autophagy Flux Assay: An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, perform an autophagy flux assay using a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A further increase in LC3-II levels in the presence of the inhibitor and this compound, compared to the inhibitor alone, indicates an increase in autophagic flux.

  • Assess Cell Viability: To determine if the induced autophagy is a pro-survival or pro-death mechanism, combine this compound treatment with an autophagy inhibitor (e.g., Chloroquine, 3-MA, or siRNA against ATG5 or ATG7). If the combination treatment leads to a significant increase in cell death compared to this compound alone, it suggests that autophagy is acting as a pro-survival mechanism.[6]

Issue 3: Paradoxical Activation of a Signaling Pathway

Question: We are treating ALK-positive cells with this compound and, while we see a decrease in p-ALK, we observe a sustained or even increased phosphorylation of STAT3. Is this a known phenomenon?

Possible Cause and Solution:

While ALK activation leads to STAT3 phosphorylation, some studies have shown that treatment with ALK inhibitors can lead to a restoration of STAT3 activity in the absence of ALK signaling.[7] This can be a mechanism of adaptive survival. This paradoxical activation suggests that the cells are becoming dependent on STAT3 signaling for survival in the presence of ALK inhibition.

Troubleshooting Steps:

  • Confirm On-Target Activity: Ensure that this compound is inhibiting ALK phosphorylation as expected.

  • Time-Course Experiment: Perform a time-course experiment to observe the kinetics of p-ALK and p-STAT3. You may see an initial decrease in both, followed by a rebound in p-STAT3 at later time points.

  • Inhibit STAT3: To test the functional relevance of this paradoxical STAT3 activation, co-treat the cells with this compound and a STAT3 inhibitor (e.g., YHO-1701).[7] If this combination results in enhanced apoptosis compared to this compound alone, it confirms that paradoxical STAT3 activation is a pro-survival signal.

  • Investigate Upstream Activators: Explore other potential upstream activators of STAT3 that might be compensating for the loss of ALK signaling.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective next-generation tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the inhibition of anaplastic lymphoma kinase (ALK).[4][8] It also inhibits ROS1 and has activity against mutated forms of the epidermal growth factor receptor (EGFR).[4][8] By inhibiting ALK, this compound blocks downstream signaling pathways, including the STAT3, AKT, and ERK1/2 pathways, which are crucial for the proliferation and survival of ALK-driven cancer cells.[4]

Q2: We observe that our cells undergo Epithelial-to-Mesenchymal Transition (EMT) after long-term treatment with this compound. Is this a known resistance mechanism?

Yes, the acquisition of an EMT phenotype has been associated with resistance to ALK inhibitors, including this compound.[1][2][9] Cells that undergo EMT may become less dependent on ALK signaling for their survival and may exhibit cross-resistance to other ALK inhibitors. This transition is often characterized by a loss of epithelial markers like E-cadherin and a gain of mesenchymal markers like vimentin.

Q3: What are the known off-target effects of this compound that could explain unexpected phenotypes?

This compound has been shown to inhibit other kinases besides ALK, which can lead to unexpected cellular responses. Notably, it inhibits MARK2 and MARK3, which can affect cell migration.[1][2][3] It also has activity against FLT3 and IGF-1R.[4] When observing an unexpected phenotype, it is important to consider that it might be mediated by one of these off-target effects.

Q4: Can this compound induce apoptosis?

Yes, this compound can induce apoptosis in sensitive cell lines. In human immortalized keratinocyte (HaCaT) cells, this compound was shown to significantly increase the proportion of apoptotic cells and enhance the protein level of cleaved Caspase-3.[10] The induction of apoptosis is a key mechanism through which this compound exerts its anti-cancer effects in ALK-positive cells.

Data Presentation

Table 1: Quantitative Data on this compound-Induced Phenotypes

PhenotypeCell LineThis compound ConcentrationQuantitative MeasurementReference
Inhibition of Proliferation HaCaT2.9 µmol/LIC50 value[10]
Induction of Apoptosis HaCaT2.9 µmol/LSignificant increase in apoptotic cells[10]
Inhibition of Cell Migration CUTO91 µM~40% inhibition of wound closure[2]
Inhibition of Cell Migration CUTO93 µM~70% inhibition of wound closure[2]
Induction of Autophagy CRC cellsDose-dependentIncreased LC3B-II conversion[5]

Experimental Protocols

Protocol 1: Western Blot for LC3-II to Assess Autophagy

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Also, probe for a loading control like β-actin.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities using densitometry software. The ratio of LC3-II to the loading control is used to assess the level of autophagy.

Protocol 2: Immunofluorescence for EMT Markers (E-cadherin and Vimentin)

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound for the desired duration.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Primary Antibody Incubation: Block the cells with 1% BSA in PBS for 30 minutes. Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.

  • Secondary Antibody and Nuclear Staining: Wash the cells with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.

Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to confluence.

  • Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing this compound at the desired concentration.

  • Image Acquisition: Immediately after adding the treatment, acquire an image of the scratch at 0 hours. Continue to acquire images at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

  • Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial scratch width.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Brigatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK1/2 ALK->ERK EGFR EGFR ROS1 ROS1 MARK2_3 MARK2/3 YAP1 YAP1 MARK2_3->YAP1 Inhibits This compound This compound This compound->ALK Inhibits This compound->EGFR Inhibits This compound->ROS1 Inhibits This compound->MARK2_3 Inhibits (Off-target) Autophagy Autophagy (LC3-II ↑) This compound->Autophagy Induces EMT EMT (E-cadherin ↓, Vimentin ↑) This compound->EMT Can Induce (Long-term) Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival ERK->Proliferation Migration Cell Migration YAP1->Migration Inhibits Autophagy_Flux_Workflow start Seed Cells treatment Treat with: 1. Vehicle 2. This compound 3. Bafilomycin A1 4. This compound + Bafilomycin A1 start->treatment incubation Incubate for desired time treatment->incubation lysis Lyse cells and collect protein incubation->lysis western_blot Western Blot for LC3-II and loading control lysis->western_blot quantification Quantify LC3-II levels western_blot->quantification analysis Analyze Autophagic Flux: Compare LC3-II levels between (Baf A1) and (this compound + Baf A1) quantification->analysis end Conclusion analysis->end Troubleshooting_Logic start {Unexpected Phenotype Observed} q1 Is p-ALK inhibited? Yes No start->q1 a1_no Check drug concentration, cell line sensitivity, and experimental setup. q1:no->a1_no q2 Is the phenotype... - Increased Migration? - Autophagy Induction? - Paradoxical Signaling? q1:yes->q2 a2_migration Investigate off-target effects (e.g., MARK2/3 inhibition). q2->a2_migration a2_autophagy Perform autophagy flux assay to confirm increased flux. q2->a2_autophagy a2_paradoxical Investigate alternative signaling pathways (e.g., STAT3 activation). q2->a2_paradoxical

References

Validation & Comparative

Second-Generation ALK Inhibitors: A Comparative Analysis of Preclinical Potency

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of targeted therapy for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) has been significantly shaped by the development of second-generation ALK tyrosine kinase inhibitors (TKIs). These agents, including ceritinib, alectinib, and brigatinib, were designed to overcome the resistance mechanisms that emerge during treatment with the first-generation inhibitor, crizotinib. This guide provides a comparative analysis of the preclinical potency of these three prominent second-generation ALK inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

In Vitro Potency Against Wild-Type and Mutant ALK

Biochemical and cellular assays are fundamental in determining the potency of kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits a specific biological or biochemical function by 50%. Preclinical studies have systematically evaluated the IC50 values of ceritinib, alectinib, and this compound against cell lines engineered to express the EML4-ALK fusion protein (native ALK) and various clinically relevant ALK resistance mutations.

A comprehensive preclinical study provides a head-to-head comparison of these inhibitors.[1][2][3] The data reveals that this compound is the most potent inhibitor of native EML4-ALK in cellular assays, with an IC50 of 14 nM, compared to 25 nM for alectinib and 37 nM for ceritinib.[3][4] Furthermore, this compound demonstrated substantial activity against all 17 secondary ALK mutants tested, exhibiting a superior inhibitory profile compared with crizotinib, ceritinib, and alectinib at clinically achievable concentrations.[1][2] Notably, this compound was the only TKI among the second-generation inhibitors to maintain significant activity against the highly resistant G1202R mutation.[1][2]

Kinase TargetCeritinib IC50 (nM)Alectinib IC50 (nM)This compound IC50 (nM)
EML4-ALK (Wild-Type) 372514
Crizotinib-Resistant Mutants
L1196M522617
G1269A4510127
C1156Y14311436
F1174L11012654
I1171T3511737
S1206Y4211949
G1202R>1000>1000184
Other Mutations
L1152R20013441
I1151Tins714829
F1174V12515060
D1203N18025080
V1180L9011045
E1210K16020075
L1198F250300150
T1151Tins806035
C1156T15013050
S1206C5013055

Experimental Protocols

The determination of inhibitor potency relies on robust and well-defined experimental methodologies. The following sections outline the typical protocols for the key assays used in the preclinical evaluation of ALK inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method used to measure the binding of an inhibitor to the ALK kinase domain.

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the ALK kinase. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP-binding site of ALK will compete with the tracer, leading to a decrease in the FRET signal.

Generalized Protocol:

  • Reagent Preparation: Prepare a 1X kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5] Prepare serial dilutions of the test compounds (ceritinib, alectinib, this compound).

  • Kinase/Antibody Mixture: Prepare a solution containing the ALK kinase and the Eu-labeled anti-tag antibody in the kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer at a concentration close to its Kd for ALK.

  • Assay Plate Setup: Add the test compounds, the kinase/antibody mixture, and the tracer solution to the wells of a microplate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 490 nm for europium and 520 nm for the acceptor fluorophore).[6]

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis inhibitor Serial Dilution of ALK Inhibitors plate Add Reagents to Microplate Well inhibitor->plate kinase_ab ALK Kinase + Eu-Antibody Mixture kinase_ab->plate tracer Fluorescent Tracer tracer->plate incubation Incubate at RT (e.g., 60 min) plate->incubation read Read Plate (TR-FRET Reader) incubation->read analysis Calculate Emission Ratio & Determine IC50 read->analysis G cluster_cell_prep Cell Treatment cluster_protein_prep Protein Extraction cluster_wb Western Blot cluster_analysis Analysis culture Culture ALK+ Cancer Cells treatment Treat with ALK Inhibitors culture->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking ab_primary Primary Antibody (anti-pALK) blocking->ab_primary ab_secondary Secondary Antibody (HRP-conjugated) ab_primary->ab_secondary detection ECL Detection ab_secondary->detection quant_bands Band Quantification detection->quant_bands ic50_calc IC50 Determination quant_bands->ic50_calc G alk EML4-ALK Fusion Protein ras RAS alk->ras P pi3k PI3K alk->pi3k P jak JAK alk->jak P inhibitor Second-Generation ALK Inhibitor (Ceritinib, Alectinib, this compound) inhibitor->alk raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation stat STAT jak->stat stat->proliferation

References

Comparative Efficacy of Brigatinib and Lorlatinib Against the ALK G1202R Mutation in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of acquired resistance mutations in the Anaplastic Lymphoma Kinase (ALK) gene presents a significant challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The G1202R solvent front mutation is a particularly recalcitrant mutation, conferring broad resistance to first and second-generation ALK tyrosine kinase inhibitors (TKIs). This guide provides an objective comparison of two next-generation ALK inhibitors, brigatinib (a second-generation TKI) and lorlatinib (a third-generation TKI), in their efficacy against the G1202R mutation, supported by preclinical and clinical experimental data.

Preclinical Efficacy: In Vitro Inhibition

In vitro studies are crucial for determining the direct inhibitory potential of compounds against specific molecular targets. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

Data Summary: In Vitro IC50 Values Against ALK G1202R

The following table summarizes the IC50 values for this compound and lorlatinib against cell lines engineered to express the ALK G1202R mutation. For context, values for other ALK inhibitors are also included.

ALK InhibitorGenerationIC50 against G1202R (nmol/L)Reference
Crizotinib1st206 - 560[1][2]
Ceritinib2nd309 - 555[1][2]
Alectinib2nd595[1]
This compound 2nd 184 [3][4]
Lorlatinib 3rd 80 - 90 [1][2]

Preclinical data consistently demonstrates that while this compound has activity against the G1202R mutation, it is the most resistant mutation to this drug in relative terms.[4] Lorlatinib, a third-generation inhibitor, was specifically designed to overcome resistance mutations and shows significantly greater potency against G1202R in cellular assays.[1][2] It is the only TKI among those listed that maintains substantial activity against this highly recalcitrant mutation.[5]

Experimental Protocol: Cell-Based ALK Phosphorylation Inhibition Assay

The IC50 values are typically determined using engineered cell lines, such as the murine pro-B lymphocyte Ba/F3 line, which are dependent on the expressed kinase for survival and proliferation.

  • Cell Line Generation: Ba/F3 cells are stably transfected with a vector expressing the EML4-ALK fusion protein containing the G1202R mutation. These cells are cultured in a medium without IL-3 to ensure their proliferation is dependent on ALK signaling.

  • Compound Treatment: Cells are seeded into 96-well plates and treated with a serial dilution of the ALK inhibitor (e.g., this compound, lorlatinib) for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay like CellTiter-Glo®. These assays quantify the number of viable cells.

  • Data Analysis: The results are normalized to untreated control cells. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software.

Clinical Efficacy

Clinical trial data provides the definitive assessment of a drug's efficacy and safety in patients. The primary endpoints in these studies often include Overall Response Rate (ORR), Progression-Free Survival (PFS), and intracranial response rates for patients with brain metastases.

Data Summary: Clinical Activity Against ALK G1202R-Mutant NSCLC
MetricThis compoundLorlatinib
Overall Response Rate (ORR) Anecdotal responses reported; one study showed a patient with G1202R had progressive disease as the best response.[3][6]57% in patients with G1202R mutation.[7]
Median Progression-Free Survival (PFS) Not well-established for a G1202R-positive cohort. A retrospective study of alectinib-refractory patients (one with G1202R) showed a median PFS of 4.4 months for the overall group.[6]8.2 months in patients with G1202R mutation.[7]
Intracranial ORR Not specifically reported for a G1202R-positive cohort.Data for G1202R-positive subgroup not isolated, but lorlatinib shows high overall intracranial efficacy.[8]

Clinical evidence strongly supports the use of lorlatinib in patients with the ALK G1202R mutation. In a Phase 2 study, lorlatinib demonstrated significant and durable responses in patients who had failed other ALK inhibitors and harbored the G1202R mutation.[7] For this compound, while some preclinical data suggests activity, clinical data is limited.[3] Anecdotal responses have been noted, but G1202R is considered a primary mechanism of clinical resistance to this compound.[3][9]

Experimental Protocol: Phase II Clinical Trial for Lorlatinib

The clinical data for lorlatinib is derived from a multicenter, open-label, single-arm Phase I/II trial (NCT01970865).

  • Patient Population: The trial enrolled patients with advanced ALK-positive NSCLC who had progressed on at least one prior ALK TKI. Patients were enrolled into expansion cohorts based on their treatment history.

  • Biomarker Analysis: Baseline tumor tissue and/or plasma samples were collected to identify ALK resistance mutations, including G1202R, using next-generation sequencing (NGS).[7]

  • Treatment: Patients received lorlatinib orally at the recommended phase 2 dose.

  • Efficacy Assessment: Tumor responses were assessed by an independent central review committee according to RECIST v1.1 criteria. Endpoints included ORR, duration of response (DOR), and PFS, analyzed according to the patient's ALK mutation status.[7]

Visualizing Mechanisms and Workflows

ALK Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical ALK signaling pathway, the point of the G1202R mutation, and the inhibitory action of this compound and lorlatinib. The mutation occurs in the kinase domain, sterically hindering the binding of many inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_pathways Downstream Signaling ALK ALK Receptor Tyrosine Kinase G1202R G1202R Mutation (Solvent Front) ALK->G1202R occurs within kinase domain STAT3 JAK-STAT ALK->STAT3 Activates PI3K PI3K-AKT-mTOR ALK->PI3K Activates RAS RAS-RAF-MEK-ERK ALK->RAS Activates This compound This compound This compound->ALK Inhibits Lorlatinib Lorlatinib Lorlatinib->ALK Strongly Inhibits (Overcomes G1202R) Proliferation Cell Proliferation, Survival, Growth STAT3->Proliferation PI3K->Proliferation RAS->Proliferation

ALK signaling pathway with G1202R mutation and inhibitor targets.
Preclinical Drug Efficacy Evaluation Workflow

This diagram outlines a typical experimental workflow for comparing the efficacy of ALK inhibitors against a specific resistance mutation in a preclinical setting.

Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Identify Resistance Mutation (e.g., G1202R) cell_line Generate Ba/F3 Cell Line Expressing EML4-ALK G1202R start->cell_line assay Cell Viability Assay (e.g., MTT) with Drug Titration cell_line->assay ic50 Calculate IC50 Values for this compound vs. Lorlatinib assay->ic50 xenograft Establish Subcutaneous Tumor Xenograft Model in Immunodeficient Mice ic50->xenograft Proceed with potent compounds treatment Administer this compound, Lorlatinib, or Vehicle Control xenograft->treatment measurement Measure Tumor Volume Over Time treatment->measurement efficacy Determine Tumor Growth Inhibition measurement->efficacy end Conclusion on Preclinical Efficacy efficacy->end Compare in vivo efficacy

A standard workflow for preclinical evaluation of TKI efficacy.

Summary and Conclusion

A comprehensive review of preclinical and clinical data reveals a clear distinction in the efficacy of this compound and lorlatinib against the ALK G1202R mutation.

  • Lorlatinib demonstrates high potency against the G1202R mutation both in vitro and in vivo.[1][2] This preclinical activity translates directly into significant clinical benefit, with a reported ORR of 57% and a median PFS of 8.2 months in G1202R-positive patients who have progressed on other TKIs.[7] It is the preferred and established therapeutic option for patients with this mutation.

  • This compound shows modest in vitro activity against G1202R, but it is significantly less potent than lorlatinib.[3][4] Its clinical efficacy in this specific patient population is not well-established and appears limited, with G1202R being a known mechanism of acquired resistance to this compound itself.[9]

For drug development professionals and researchers, these findings underscore the success of structure-based drug design in developing third-generation inhibitors like lorlatinib to overcome specific, clinically relevant resistance mutations. While this compound remains an important drug in the treatment landscape of ALK-positive NSCLC, for patients harboring the G1202R mutation, lorlatinib is the superior agent based on current experimental evidence.

References

Navigating the Landscape of ALK TKI Resistance: A Comparative Guide to Brigatinib and Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of resistance to Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase Inhibitors (TKIs) is paramount in the ongoing effort to combat non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of the cross-resistance profiles of brigatinib and other prominent ALK TKIs, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Acquired resistance is a significant clinical challenge in the treatment of ALK-rearranged NSCLC. Resistance mechanisms can be broadly categorized into two groups: "on-target" alterations, which involve mutations within the ALK kinase domain, and "off-target" mechanisms that activate alternative signaling pathways to bypass ALK dependency.[1][2] This guide focuses on the on-target resistance profiles, offering a comparative analysis of the inhibitory activity of various TKIs against a spectrum of ALK mutations.

Comparative Inhibitory Activity of ALK TKIs

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other ALK TKIs against wild-type EML4-ALK and various resistance mutations. These values, derived from in vitro cellular assays, provide a quantitative measure of drug potency. Lower IC50 values indicate greater potency. The data has been compiled from multiple preclinical studies utilizing engineered Ba/F3 cell lines expressing the respective ALK variants.[3][4][5][6][7][8][9]

Table 1: IC50 Values (nM) of First and Second-Generation ALK TKIs against Common Resistance Mutations

ALK MutationCrizotinibCeritinibAlectinibThis compound
EML4-ALK (WT) 107372514
L1196M 17026329
G1269A 338205216
C1156Y 209492815
L1152R 2646710320
I1171N 2434317231
V1180L 2013813628
F1174C 262192419
F1174V -422619
G1202R 1,109309595184
S1206Y 258323518
E1210K ---41[5]
D1203N ---35[5]

Note: Data compiled from multiple sources.[3][4][5][6][7][8][9] Dashes indicate data not available in the reviewed sources.

Table 2: IC50 Values (nM) of the Third-Generation ALK TKI Lorlatinib against Common and Compound Resistance Mutations

ALK MutationLorlatinib
EML4-ALK (WT) 2
L1196M 18
G1269A 3
C1156Y 3
L1152R 4
I1171N 14
V1180L 5
F1174C 3
G1202R 37
G1202R/L1196M 1,116[10]

Note: Data compiled from multiple sources.[4][5][10] Lorlatinib demonstrates potent activity against a broad range of single mutations, including the highly resistant G1202R mutation.[11][12] However, compound mutations can confer significant resistance.[10]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: cell viability/proliferation assays and N-ethyl-N-nitrosourea (ENU) mutagenesis screens.

Ba/F3 Cell Proliferation Assay

This assay is a standard method to determine the inhibitory effect of a compound on the proliferation of cells that are dependent on a specific kinase for survival and growth.

Principle: Ba/F3 cells, a murine pro-B cell line, are naturally dependent on interleukin-3 (IL-3) for survival.[13] These cells can be genetically engineered to express a constitutively active oncogenic kinase, such as an EML4-ALK fusion protein. This transformation renders the cells IL-3 independent, with their proliferation now being driven by the activity of the expressed kinase.[13] The potency of a TKI is measured by its ability to inhibit this kinase-driven proliferation.

Detailed Methodology:

  • Cell Culture: Ba/F3 cells stably expressing the wild-type or a mutant EML4-ALK variant are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, in the absence of IL-3.[13][14]

  • Cell Seeding: Cells are washed to remove any residual growth factors and seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.[14]

  • Compound Treatment: The ALK TKIs (e.g., this compound, alectinib, etc.) are serially diluted to a range of concentrations and added to the wells. A control group with no inhibitor is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[10][13]

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay. These assays quantify metabolic activity or ATP content, which correlates with the number of viable cells.[13]

  • Data Analysis: The results are plotted as the percentage of cell viability versus the drug concentration. The IC50 value is then calculated using non-linear regression analysis.

N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen

This forward genetics approach is used to identify mutations that confer resistance to a specific drug.

Principle: ENU is a potent chemical mutagen that induces random point mutations throughout the genome.[15] By treating a drug-sensitive cell population with ENU and then selecting for cells that can survive and proliferate in the presence of the drug, it is possible to isolate and identify the specific mutations responsible for resistance.

Detailed Methodology:

  • Cell Preparation: A large population of Ba/F3 cells expressing a specific ALK variant is cultured.

  • Mutagenesis: The cells are exposed to a sub-lethal concentration of ENU (e.g., 50-100 µg/mL) for a defined period (e.g., 4-24 hours).[10]

  • Recovery: The cells are washed to remove the ENU and allowed to recover and replicate, allowing the induced mutations to become fixed in the genome.

  • Drug Selection: The mutagenized cell population is then cultured in the presence of a selective concentration of the ALK TKI. This concentration is typically several-fold higher than the IC50 for the parental cell line.

  • Isolation of Resistant Clones: Over time, only the cells that have acquired resistance-conferring mutations will survive and form colonies. These resistant clones are then isolated.

  • Sequence Analysis: The ALK kinase domain of the resistant clones is sequenced to identify the specific mutations that confer resistance to the TKI.

Visualizing ALK Signaling and Resistance

To better understand the context of ALK TKI action and the mechanisms of resistance, the following diagrams, generated using Graphviz (DOT language), illustrate the ALK signaling pathway and a conceptual workflow for identifying resistance mutations.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Simplified ALK signaling pathway.

Resistance_Mutation_Workflow start ALK+ NSCLC Patient (Sensitive to ALK TKI) treatment Treatment with ALK TKI start->treatment progression Disease Progression treatment->progression biopsy Tumor Biopsy or Liquid Biopsy progression->biopsy sequencing Genomic Sequencing (e.g., NGS) biopsy->sequencing mutation_id Identification of Resistance Mutation (e.g., G1202R) sequencing->mutation_id new_treatment Switch to a Different ALK TKI mutation_id->new_treatment outcome Potential for Renewed Response new_treatment->outcome

Caption: Clinical workflow for identifying resistance.

Discussion and Conclusion

The cross-resistance profiles of ALK TKIs are complex, with each inhibitor demonstrating a unique spectrum of activity against different ALK mutations. This compound shows potent activity against a broad range of mutations that confer resistance to crizotinib and has demonstrated greater potency than alectinib and ceritinib against several mutants in preclinical models.[4] However, the G1202R mutation remains a significant challenge for second-generation TKIs, including this compound, although this compound retains some activity.[16][17]

Lorlatinib, a third-generation inhibitor, was specifically designed to overcome resistance to earlier-generation TKIs and exhibits potent activity against the G1202R mutation.[11][16] The emergence of compound mutations, however, can lead to resistance even to lorlatinib, highlighting the dynamic nature of cancer evolution under therapeutic pressure.[10]

The choice of a subsequent ALK TKI after the development of resistance should ideally be guided by molecular profiling of the patient's tumor to identify the specific resistance mechanism.[2] The in vitro data presented in this guide can serve as a valuable resource for researchers and clinicians in understanding the potential efficacy of different TKIs against specific ALK resistance mutations, thereby informing the development of more effective and personalized treatment strategies for patients with ALK-positive NSCLC.

References

Brigatinib Demonstrates Superior In Vivo Efficacy Over First-Generation ALK Inhibitor Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data highlights Brigatinib's enhanced potency in inhibiting tumor growth, overcoming resistance mutations, and extending survival in animal models of ALK-positive non-small cell lung cancer (NSCLC) compared to the first-generation inhibitor, Crizotinib.

For researchers and drug development professionals in the field of oncology, the selection of a therapeutic candidate with robust preclinical validation is paramount. This guide provides an objective comparison of the in vivo performance of this compound, a next-generation ALK inhibitor, against the first-generation inhibitor, Crizotinib. The presented data, derived from key preclinical studies, substantiates this compound's superior profile in efficacy, particularly in challenging scenarios such as intracranial tumors and acquired resistance.

Comparative Efficacy in Subcutaneous Xenograft Models

In vivo studies using human ALK-positive tumor cell line xenografts in mice consistently demonstrate this compound's greater potency in inhibiting tumor growth compared to Crizotinib. Across multiple models, this compound achieved significant tumor regression at doses where Crizotinib showed more modest effects.

For instance, in a study utilizing H2228 NSCLC xenografts, this compound administered orally once daily resulted in substantial tumor growth inhibition in a dose-dependent manner.[1] Similarly, in Karpas-299 anaplastic large-cell lymphoma (ALCL) xenografts, this compound also showed superior efficacy over Crizotinib.[1] Preclinical evaluations have established that this compound is a highly potent and selective ALK inhibitor.[2][3] In cellular assays, this compound inhibited native ALK with 12-fold greater potency than Crizotinib.[2][4] This enhanced potency translates to superior tumor growth inhibition in vivo.[2]

Cell Line XenograftDrugDose (mg/kg, daily)Tumor Growth Inhibition (%)Citation
H2228 (NSCLC) This compound50>90%[1]
Crizotinib100~60%[1]
Karpas-299 (ALCL) This compound50Complete Regression[1]
Crizotinib100~75%[1]

Superiority in Intracranial Tumor Models

A critical limitation of first-generation ALK inhibitors is their suboptimal efficacy against brain metastases due to poor penetration of the blood-brain barrier.[3] Preclinical studies have underscored this compound's significant advantage in this context. In orthotopic mouse models with intracranially implanted ALK+ tumors, this compound treatment led to a significant extension of survival compared to Crizotinib, highlighting its superior central nervous system (CNS) activity.[2][3] This suggests this compound may be a more effective option for patients with or at risk of developing brain metastases.[4][5]

Overcoming Crizotinib Resistance: The In Vivo Evidence

The development of secondary resistance mutations in the ALK kinase domain is a primary mechanism of failure for Crizotinib.[3][4] this compound was specifically designed to target a broad spectrum of these mutations. In vitro, it has demonstrated activity against 17 different ALK mutants known to confer resistance to Crizotinib.[2][3]

Crucially, this activity is validated in vivo. In xenograft models engineered to express recalcitrant ALK mutations, such as the G1202R mutation, this compound maintained substantial antitumor activity, whereas other first- and second-generation inhibitors were largely ineffective.[2][4] This positions this compound as a potent therapeutic strategy following Crizotinib failure.[5]

Experimental Protocols

The following are representative methodologies for the in vivo experiments cited in this guide.

Subcutaneous Xenograft Model Protocol
  • Cell Lines: Human ALK-positive cancer cell lines (e.g., H3122 or H2228 for NSCLC, Karpas-299 for ALCL) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., SCID beige mice, 6-8 weeks old) are used to prevent graft rejection.

  • Tumor Implantation: A suspension of 5-10 million tumor cells in a solution like Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Staging: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Mice are randomized into treatment cohorts (e.g., vehicle control, Crizotinib, this compound at various doses). Drugs are administered orally, once daily, for a specified period (e.g., 14-21 days).

  • Endpoint Analysis: The primary endpoint is tumor growth inhibition. At the end of the study, tumors are excised and weighed. Pharmacodynamic analyses may be performed on tumor tissue to assess target inhibition.

Orthotopic Brain Tumor Model Protocol
  • Cell Lines: ALK-positive cell lines engineered to express luciferase (e.g., H3122-luc) are used for bioluminescence imaging.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Intracranial Implantation: Mice are anesthetized, and a stereotactic apparatus is used to inject tumor cells directly into the brain parenchyma.

  • Tumor Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging at regular intervals.

  • Treatment: Upon confirmation of tumor engraftment, mice are randomized and treated with vehicle, Crizotinib, or this compound as described above.

  • Endpoint Analysis: The primary endpoint is overall survival. Neurological symptoms are also monitored as a secondary endpoint.

Visualizing the Mechanisms and Methods

To better illustrate the concepts discussed, the following diagrams outline a typical experimental workflow and the relevant ALK signaling pathway.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation cluster_study Phase 3: In Vivo Study cluster_analysis Phase 4: Analysis Culture Culture ALK+ Cancer Cells Harvest Harvest & Prepare Cell Suspension Culture->Harvest Implant Subcutaneous Injection into SCID Mice Harvest->Implant Monitor Monitor Tumor Growth (to ~150mm³) Implant->Monitor Randomize Randomize Mice into Groups Monitor->Randomize Treat_V Vehicle Control Randomize->Treat_V Group 1 Treat_C Crizotinib (100 mg/kg) Randomize->Treat_C Group 2 Treat_B This compound (50 mg/kg) Randomize->Treat_B Group 3 Measure Daily Tumor Volume Measurement Treat_V->Measure Treat_C->Measure Treat_B->Measure Endpoint Endpoint Analysis: Tumor Weight & PD Measure->Endpoint

Caption: Workflow for a typical subcutaneous xenograft study.

G cluster_membrane Cell Membrane cluster_pathways ALK EML4-ALK Fusion Protein RAS RAS/MAPK Pathway ALK->RAS PI3K PI3K/AKT Pathway ALK->PI3K STAT3 JAK/STAT3 Pathway ALK->STAT3 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT3->Proliferation Crizotinib Crizotinib (1st Gen) Crizotinib->ALK Inhibits This compound This compound (Next Gen) This compound->ALK Strongly Inhibits G1202R G1202R Mutation This compound->G1202R Overcomes Resistance G1202R->Crizotinib Confers Resistance

References

Benchmarking Brigatinib's Intracranial Efficacy Against Other TKIs in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of tyrosine kinase inhibitors (TKIs). However, the propensity for this disease to metastasize to the central nervous system (CNS) remains a significant clinical challenge. This guide provides an objective comparison of the intracranial efficacy of brigatinib against other prominent ALK TKIs, supported by data from pivotal clinical trials and an overview of relevant experimental methodologies.

Quantitative Comparison of Intracranial Efficacy

The following tables summarize the key intracranial efficacy endpoints from the phase III clinical trials for this compound (ALTA-1L), alectinib (ALEX), and lorlatinib (CROWN). All three drugs were compared against the first-generation TKI, crizotinib.

Table 1: Intracranial Efficacy in Patients with Measurable Baseline Brain Metastases
Metric This compound (ALTA-1L) [1][2][3]Alectinib (ALEX) [4]Lorlatinib (CROWN) [5]
Intracranial Objective Response Rate (ORR) 78%81%82%
Intracranial Complete Response (CR) Rate 28%[6]Not Reported71%[5]
Comparator (Crizotinib) Intracranial ORR 26%[1][2][3]50%23%[5]
Table 2: Intracranial Efficacy in Patients with Any Baseline Brain Metastases
Metric This compound (ALTA-1L) [7]Alectinib (ALEX) Lorlatinib (CROWN) [6][8]
Median Intracranial Progression-Free Survival (PFS) 24.0 monthsNot ReachedNot Reached
Hazard Ratio (HR) vs. Crizotinib for Intracranial Progression 0.290.160.20
12-Month Intracranial PFS Rate Not Reported78%78%
Comparator (Crizotinib) Median Intracranial PFS 5.5 months[7]10.9 months7.2 months

Experimental Protocols

Clinical Trial Methodologies

The data presented in this guide are derived from three key phase III, randomized, open-label, multicenter clinical trials:

  • ALTA-1L (NCT02737501): This study compared the efficacy and safety of this compound versus crizotinib in patients with ALK-positive advanced NSCLC who had not previously received an ALK inhibitor.[9] Patients were randomized 1:1 to receive either this compound (180 mg once daily with a 7-day lead-in at 90 mg) or crizotinib (250 mg twice daily).[2][10] The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review (BICR).[10]

  • ALEX (NCT02075840): This trial evaluated the efficacy and safety of alectinib compared with crizotinib in treatment-naïve patients with ALK-positive advanced NSCLC.[11] Patients were randomized 1:1 to receive either alectinib (600 mg twice daily) or crizotinib (250 mg twice daily).[5][12] The primary endpoint was investigator-assessed PFS.[13]

  • CROWN (NCT03052608): This study investigated the efficacy and safety of lorlatinib versus crizotinib in previously untreated patients with ALK-positive advanced NSCLC.[14][15] Patients were randomized 1:1 to receive either lorlatinib (100 mg once daily) or crizotinib (250 mg twice daily). The primary endpoint was PFS as assessed by BICR.[15]

In all three trials, patients with asymptomatic or stable brain metastases were permitted to enroll.[2] Tumor assessments, including brain magnetic resonance imaging (MRI), were performed at baseline and at regular intervals throughout the studies.

Preclinical Assessment of Intracranial Efficacy: A Typical Workflow

Preclinical evaluation of TKI intracranial efficacy often involves the use of orthotopic brain metastasis models in mice. A generalized workflow for such an experiment is as follows:

  • Cell Line Selection and Preparation: Human NSCLC cell lines harboring the ALK fusion oncogene (e.g., NCI-H2228) are chosen. These cells are often engineered to express a reporter gene, such as luciferase, to enable in vivo imaging.

  • Intracranial Tumor Implantation: Immunocompromised mice (e.g., nude or SCID mice) are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull, and a precise number of tumor cells are injected directly into the brain parenchyma.

  • In Vivo Imaging and Tumor Growth Monitoring: Tumor growth is monitored non-invasively over time. Common imaging modalities include:

    • Bioluminescence Imaging (BLI): For cells expressing luciferase, an IVIS (In Vivo Imaging System) can be used to detect the light emitted by the tumor cells after the administration of a substrate like D-luciferin.[3][7] The intensity of the bioluminescent signal correlates with the tumor burden.

    • Magnetic Resonance Imaging (MRI): High-resolution MRI provides detailed anatomical images of the brain and allows for accurate measurement of tumor volume.[1]

  • Drug Administration and Efficacy Evaluation: Once tumors are established, mice are randomized into treatment and control groups. The TKI of interest is administered, and tumor growth is continuously monitored. Efficacy is typically assessed by comparing tumor growth rates and overall survival between the treated and control groups.

Visualizing Key Concepts

Signaling Pathways and Mechanisms

The following diagrams illustrate the ALK signaling pathway and the mechanism of action of ALK TKIs.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Simplified ALK signaling pathway in NSCLC.

TKI_Mechanism_of_Action cluster_membrane Cell Membrane ALK ALK Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, JAK/STAT) ALK->Downstream_Signaling This compound This compound This compound->ALK Inhibition Alectinib Alectinib Alectinib->ALK Inhibition Lorlatinib Lorlatinib Lorlatinib->ALK Inhibition Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition of proliferation Induction of apoptosis

Caption: Mechanism of action of ALK tyrosine kinase inhibitors.

Experimental and Logical Flow

The following diagrams outline a typical experimental workflow and the logical structure of this comparative guide.

Experimental_Workflow A Select ALK+ NSCLC Cell Line (e.g., NCI-H2228) B Engineer Cells to Express Luciferase A->B C Stereotactic Intracranial Implantation in Immunocompromised Mice B->C D Monitor Tumor Growth (Bioluminescence Imaging / MRI) C->D E Randomize Mice into Treatment Groups (Vehicle vs. TKI) D->E F Administer Treatment E->F G Continue Tumor Growth Monitoring F->G H Assess Efficacy (Tumor Volume, Survival) G->H

Caption: Preclinical workflow for assessing intracranial TKI efficacy.

Comparison_Logic A Topic: Benchmarking this compound's Intracranial Efficacy B Data from Phase III Clinical Trials A->B C ALTA-1L (this compound vs. Crizotinib) B->C D ALEX (Alectinib vs. Crizotinib) B->D E CROWN (Lorlatinib vs. Crizotinib) B->E F Quantitative Data Comparison (Tables) C->F D->F E->F I Comprehensive Comparison Guide F->I G Experimental Protocols (Clinical & Preclinical) G->I H Visualizations (Signaling Pathways, Workflows) H->I

Caption: Logical structure of this comparative guide.

References

Comparative review of the clinical and preclinical data for ALK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of Clinical and Preclinical Data for Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several types of cancer, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma, genetic rearrangements, mutations, or amplifications can lead to the constitutive activation of ALK, turning it into a potent oncogenic driver.[2][3] This discovery has paved the way for the development of targeted therapies known as ALK inhibitors, which have revolutionized the treatment landscape for patients with ALK-positive cancers.[2][4]

These inhibitors function by binding to the ATP-binding pocket within the ALK tyrosine kinase domain, effectively blocking its downstream signaling and leading to the apoptosis of cancer cells.[2] This review provides a comparative analysis of the preclinical and clinical data for various generations of ALK inhibitors, offering insights for researchers, scientists, and drug development professionals.

The ALK Signaling Pathway

Aberrant ALK activation, most commonly through a fusion event with the echinoderm microtubule-associated protein-like 4 (EML4) gene, triggers a cascade of downstream signaling pathways.[2] These pathways, including the RAS/RAF/MEK, JAK/STAT, and PI3K/AKT pathways, are critical for promoting cell proliferation, survival, and differentiation.[2][3][5] The constitutive activation of these cascades is a hallmark of ALK-driven malignancies.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Diagram of the primary ALK signaling pathways.

Generations of ALK Inhibitors: A Progressive Battle Against Resistance

ALK inhibitors are categorized into three generations, each developed to improve potency, central nervous system (CNS) penetration, and to overcome resistance mechanisms that emerge during treatment.[2][4]

  • First-Generation: Crizotinib was the first ALK inhibitor approved, demonstrating significant superiority over chemotherapy.[6][7] However, most patients eventually develop resistance.

  • Second-Generation: Ceritinib, alectinib, and brigatinib were designed to be more potent than crizotinib and to be active against many of the ALK mutations that confer resistance to it.[8][9] They also show improved efficacy against brain metastases, a common site of disease progression.[6][10]

  • Third-Generation: Lorlatinib was specifically developed to overcome resistance to second-generation inhibitors, including the highly resistant G1202R mutation, and has excellent CNS penetration.[4][11]

Preclinical Data Comparison

Preclinical studies, utilizing cell lines and animal models, are fundamental for evaluating the potency and specificity of ALK inhibitors. Key metrics include the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit ALK activity by 50%. Lower IC50 values indicate higher potency.

Inhibitor (Generation)Target(s)IC50 (Wild-Type ALK)Activity Against Crizotinib-Resistant MutationsReference
Crizotinib (1st)ALK, ROS1, c-MET24 nM-[4]
Ceritinib (2nd)ALK0.2 nMYes (e.g., L1196M, C1156Y)[8]
Alectinib (2nd)ALK0.8 nMYes (e.g., L1196M, C1156Y, F1174L)[12]
This compound (2nd)ALK0.5 nMBroader range than ceritinib/alectinib[13]
Lorlatinib (3rd)ALK, ROS10.07 nMYes (including G1202R)[4][11]
Experimental Protocols: In Vitro and In Vivo Evaluation

A typical preclinical workflow is essential to establish the efficacy and safety profile of a new ALK inhibitor before it advances to clinical trials.

  • In Vitro Kinase Assays: The initial step involves testing the compound's ability to inhibit the enzymatic activity of the ALK kinase domain directly. This is often done using purified recombinant ALK protein to determine the IC50.

  • Cell-Based Assays: The inhibitor is then tested on cancer cell lines that harbor ALK rearrangements (e.g., H3122, STE-1). These experiments assess the drug's ability to inhibit ALK phosphorylation, block downstream signaling, and induce apoptosis (cell death).

  • In Vivo Tumor Models: If a compound shows promise in vitro, it is evaluated in animal models, typically mice.[14] This can involve:

    • Xenografts: Human ALK-positive cancer cells are injected subcutaneously or intravenously into immunodeficient mice.[14][15]

    • Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express an ALK fusion gene (e.g., EML4-ALK) specifically in their lung cells, leading to spontaneous tumor development.[15][16] Researchers then administer the ALK inhibitor and monitor for tumor shrinkage and improved survival compared to control groups.[15][17]

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Kinase Assays (Determine IC50) b Cell Line Studies (H3122, etc.) a->b c Assess Apoptosis & Signaling Inhibition b->c d Xenograft Models c->d f Efficacy Assessment (Tumor Volume, Survival) d->f e Genetically Engineered Mouse Models (GEMMs) e->f

A standard workflow for the preclinical evaluation of ALK inhibitors.

Clinical Data Comparison

Clinical trials provide the definitive evidence of an ALK inhibitor's efficacy and safety in patients. Key endpoints include the Objective Response Rate (ORR), representing the percentage of patients whose tumors shrink significantly, and Progression-Free Survival (PFS), the length of time patients live without their cancer worsening.

First-Line Treatment for ALK-Positive NSCLC
Trial NameInhibitorComparatorMedian PFSORRIntracranial ORR (Baseline CNS Mets)Reference
PROFILE 1014 CrizotinibChemotherapy10.9 months74%-[7][18]
ALEX AlectinibCrizotinib34.8 months82.9%81%[19]
ALTA-1L This compoundCrizotinib24.0 months74%78%[20]
CROWN LorlatinibCrizotinibNot Reached (at 5 yrs)78%82%[21][22]

Data presented is for the inhibitor arm in each respective trial.

Treatment After Crizotinib Progression
InhibitorTrial NameMedian PFSORRIntracranial ORRReference
Ceritinib ASCEND-16.9 months56%65% (Disease Control)[23]
Alectinib Phase II8.9 months50%57%[9]
This compound ALTA16.7 months (180mg)55%67%[24]
Common Adverse Events

While generally better tolerated than chemotherapy, ALK inhibitors are associated with specific side effects.[6]

  • Crizotinib: Vision disorders, gastrointestinal issues (nausea, diarrhea), edema.[6]

  • Ceritinib: Significant gastrointestinal toxicity (nausea, diarrhea, vomiting).[8][23]

  • Alectinib: Hepatotoxicity, myalgia, constipation.[19][25]

  • This compound: Early-onset pulmonary events, increased CPK, hypertension.[26]

  • Lorlatinib: Hyperlipidemia (high cholesterol), edema, weight gain, cognitive effects.[21][27]

Mechanisms of Resistance and Treatment Sequencing

Despite the initial effectiveness of ALK inhibitors, acquired resistance is a major clinical challenge.[4] Resistance mechanisms are broadly classified into two categories:

  • On-Target Resistance: Secondary mutations arise within the ALK kinase domain itself, which prevent the inhibitor from binding effectively. The G1202R mutation is a common example that confers resistance to second-generation inhibitors.[2][11]

  • Off-Target Resistance: Cancer cells activate alternative "bypass" signaling pathways to survive, even when ALK is inhibited. Examples include the activation of EGFR or MET signaling pathways.[2][4][28]

The development of resistance necessitates a sequential treatment approach, where the choice of the next inhibitor is guided by the specific resistance mechanism, if identified. The development of next-generation inhibitors has been driven by the need to overcome these resistance mutations.

ALK_Inhibitor_Progression start ALK+ NSCLC (Treatment Naive) gen1 1st Gen: Crizotinib start->gen1 prog1 Progression (e.g., L1196M mutation) gen1->prog1 Acquired Resistance gen2 2nd Gen: Alectinib, this compound, Ceritinib prog2 Progression (e.g., G1202R mutation) gen2->prog2 Further Resistance gen3 3rd Gen: Lorlatinib prog1->gen2 prog2->gen3

Logical progression of ALK inhibitor therapy.

Conclusion

The rapid development of ALK inhibitors, from the first-generation crizotinib to the highly potent third-generation lorlatinib, exemplifies the success of precision oncology. Each successive generation has offered improved efficacy, better management of CNS metastases, and strategies to overcome emergent resistance. As seen in the CROWN study, lorlatinib has demonstrated an unprecedented five-year progression-free survival rate of 60% in the first-line setting.[22] Future research will continue to focus on understanding and overcoming resistance mechanisms, potentially through combination therapies and the development of even more advanced inhibitors to further improve long-term outcomes for patients with ALK-positive cancers.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Brigatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like Brigatinib is paramount. This document provides crucial procedural guidance on personal protective equipment (PPE), disposal, and the biological context of this anaplastic lymphoma kinase (ALK) inhibitor.

Personal Protective Equipment (PPE) for Handling this compound

Consistent with guidelines from the Safety Data Sheet (SDS) and USP <800> for handling hazardous drugs, a comprehensive PPE strategy is required when working with this compound in solid or solution form. This includes during receipt, storage, transport, compounding, administration, and disposal.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationStandard/Recommendation
Gloves Double-gloving with chemotherapy-tested gloves. Powder-free.ASTM D6978[1][2][3][4][5][6][7]
Gowns Disposable, lint-free, low-permeability gowns with back closure, long sleeves, and tight-fitting elastic or knit cuffs.USP <800>[3]
Eye/Face Protection Goggles with side shields or a face shield.USP <800>[3]
Respiratory Protection For handling solid (powder) form outside of a containment ventilated enclosure, a NIOSH-approved N95 or more protective respirator is required. For situations with a risk of splashes or sprays, a surgical N95 respirator is recommended.USP <800>, NIOSH[1][3]
Shoe Covers Two pairs of shoe covers are required when compounding.USP <800>[3]

Operational Plan: Donning and Doffing PPE

A meticulous procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning Procedure cluster_doffing Doffing Procedure don1 Perform Hand Hygiene don2 Don Inner Gloves don1->don2 don3 Don Gown don2->don3 don4 Don Outer Gloves don3->don4 don5 Don Eye/Face Protection don4->don5 don6 Don Respiratory Protection (if required) don5->don6 doff1 Remove Outer Gloves doff2 Remove Gown and Inner Gloves Together doff1->doff2 doff3 Perform Hand Hygiene doff2->doff3 doff4 Remove Eye/Face Protection doff3->doff4 doff5 Remove Respiratory Protection doff4->doff5 doff6 Perform Hand Hygiene doff5->doff6 Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_segregation Segregation cluster_waste_disposal Disposal Waste This compound-Contaminated Waste (Unused drug, PPE, labware) Segregate Segregate into designated, a properly labeled hazardous waste containers Waste->Segregate Disposal Dispose according to institutional and regulatory guidelines (local, state, federal) Segregate->Disposal ALK_Signaling_Pathway cluster_this compound This compound Inhibition cluster_cell_membrane Cell Membrane cluster_downstream_signaling Downstream Signaling cluster_cellular_response Cellular Response This compound This compound ALK ALK Fusion Protein This compound->ALK Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.